2,2'-Bithiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSLWFZHCONMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902751 | |
| Record name | NoName_3303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Planar Conformation Properties of 2,2'-Bithiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2'-bithiazole, a heterocyclic compound of significant interest in medicinal chemistry, materials science, and coordination chemistry. We will delve into its core chemical structure, explore the nuances of its planar conformation, and provide insights into its synthesis and reactivity. This document is intended to be a practical resource for researchers, offering both foundational knowledge and actionable experimental details.
Introduction: The Significance of the this compound Scaffold
This compound is an organic compound consisting of two thiazole rings linked at the 2-position.[1] This deceptively simple molecule is a key structural motif in a variety of biologically active natural products, including the potent anticancer agent Bleomycin A2 and the bioluminescent substrate luciferin. Its rigid, planar structure and electron-rich nature make it an excellent ligand for coordinating with metal ions, leading to a wide range of applications in catalysis and materials science. Furthermore, the bithiazole core serves as a versatile scaffold in drug discovery, with derivatives exhibiting activities such as DNA cleavage and the potential to correct protein misfolding.[2] Understanding the fundamental properties of the this compound core is therefore paramount for the rational design of novel therapeutics and functional materials.
Core Chemical Structure and Identification
The fundamental characteristics of this compound are summarized in the table below, providing essential information for its identification and handling in a laboratory setting.
| Identifier | Value | Source |
| IUPAC Name | 2,2′-Bi-1,3-thiazole | [1] |
| CAS Number | 13816-21-2 | [1] |
| Molecular Formula | C₆H₄N₂S₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 102.5 °C | [1] |
| SMILES | C1=CSC(=N1)C2=NC=CS2 | [1] |
The Planar Conformation of this compound: A Tale of Two Phases
The three-dimensional arrangement of the two thiazole rings in this compound is a critical determinant of its chemical and physical properties. This section explores the planarity of the molecule, a subject of both experimental confirmation and theoretical interest.
Solid-State Conformation: A Definitive Planar Structure
X-ray crystallography has unequivocally demonstrated that in the solid state, this compound adopts a planar conformation.[1] This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the thiazole rings, which favors a flat geometry to maximize π-orbital overlap and delocalization of electrons across the entire bicyclic system. The inter-ring bond allows for conjugation between the two thiazole moieties, contributing to the overall stability of the planar arrangement.
Gas-Phase and In-Solution Conformation: Exploring Rotational Dynamics
While the solid-state structure is planar, the conformational landscape of this compound in the gas phase and in solution is more dynamic. The central C2-C2' single bond acts as a pivot, allowing for rotation of the two thiazole rings relative to one another. The two key conformations are the syn (cisoid) and anti (transoid) forms.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 4,4' and 5,5' positions of the thiazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.
¹³C NMR: The carbon-13 NMR spectrum will exhibit three distinct signals for the three non-equivalent carbon atoms in each half of the symmetrical molecule: C2/C2', C4/C4', and C5/C5'. The chemical shift of the C2/C2' carbons, being directly involved in the inter-ring linkage and adjacent to a nitrogen atom, will be significantly downfield.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H | 7.0 - 8.5 |
| ¹³C | 115 - 170 |
Note: These are predicted ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. These include C-H stretching vibrations in the aromatic region (around 3100 cm⁻¹), C=N and C=C stretching vibrations of the thiazole ring (typically in the 1600-1400 cm⁻¹ region), and various ring skeletal vibrations and C-H bending modes at lower wavenumbers. For a related compound, 2,2'-diamino-4,4'-bithiazole, characteristic peaks are observed at 3127 cm⁻¹ (C-H stretching) and 1590 cm⁻¹ (C=N stretching).[4]
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of this compound results in strong absorption in the ultraviolet region of the electromagnetic spectrum. The introduction of the this compound unit into polymers has been shown to deepen the HOMO and LUMO energy levels, indicating its influence on the electronic properties.[5] The λmax for this compound is expected in the UV region, and its precise value will be sensitive to the solvent polarity.
Synthesis and Reactivity
Synthesis: The Ullmann Coupling
The classical and most common method for the synthesis of this compound is the Ullmann coupling of 2-bromothiazole in the presence of copper powder at elevated temperatures.[1]
Experimental Protocol: Ullmann Coupling for the Synthesis of this compound
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole (1.0 eq) and activated copper powder (2.0 eq).
-
Solvent and Reaction Conditions: The reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) or without a solvent at high temperatures. Heat the reaction mixture to 150-200 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the copper salts and unreacted copper.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a white solid.
Chemical Reactivity
The reactivity of the this compound core is dictated by the electronic properties of the thiazole rings.
-
Electrophilic Aromatic Substitution: The thiazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions challenging. When such reactions do occur, the substitution pattern is influenced by the directing effects of the nitrogen and sulfur atoms.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the thiazole ring makes it more susceptible to nucleophilic aromatic substitution, particularly if there are good leaving groups present on the ring.
-
Coordination Chemistry: The nitrogen atoms of the two thiazole rings in this compound possess lone pairs of electrons, making them excellent coordination sites for a wide variety of metal ions. This has led to the synthesis of numerous metal complexes with interesting structural and electronic properties.
Applications in Research and Development
The unique structural and electronic properties of this compound have led to its use in several key areas of research and development:
-
Medicinal Chemistry: As a core component of natural products like bleomycin, the bithiazole moiety is a crucial pharmacophore. Synthetic derivatives are being explored for their potential as anticancer agents, DNA-intercalating and cleaving agents, and as correctors for protein misfolding diseases.
-
Materials Science: The rigid, planar, and conjugated nature of this compound makes it an attractive building block for organic electronic materials. It has been incorporated into polymers for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Coordination Chemistry: The ability of this compound to act as a bidentate ligand has been exploited to create a diverse range of coordination complexes. These complexes have potential applications in catalysis, as magnetic materials, and as luminescent probes.
Conclusion
This compound is a molecule of fundamental importance with a rich and diverse chemistry. Its planar structure, a consequence of extensive π-conjugation, underpins its utility as a versatile scaffold in drug discovery, a robust building block for functional materials, and a reliable ligand in coordination chemistry. This guide has provided a detailed overview of its chemical structure, conformational properties, spectroscopic signatures, and synthetic methodologies, with the aim of empowering researchers to further explore and exploit the potential of this remarkable heterocyclic compound.
References
-
This compound. Wikipedia. [Link]
-
UV-vis absorption spectra for the series of bithiazoles (1a, 1b and 1c)... ResearchGate. [Link]
-
Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions. [Link]
-
FTIR spectra of (a) 2,2'-diamino-4,4'-bithiazole and (b)... ResearchGate. [Link]
-
Synthesis, biological activity and DNA interaction of anilinoacridine and bithiazole peptide derivatives related to the anti-tumor drugs m-AMSA and bleomycin. PubMed. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis, biological activity and DNA interaction of anilinoacridine and bithiazole peptide derivatives related to the anti-tumor drugs m-AMSA and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Electronic Properties of 2,2'-Bithiazole and 2,2'-Bipyridine: A Technical Guide for Researchers
Introduction
In the landscape of heterocyclic chemistry, 2,2'-bipyridine (bpy) and 2,2'-bithiazole (btz) represent two fundamental scaffolds with profound implications in materials science, catalysis, and medicinal chemistry.[1][2] While structurally similar, the replacement of two carbon-hydrogen units in bipyridine with sulfur atoms in bithiazole introduces significant alterations to the electronic landscape of the molecule. This guide provides an in-depth, comparative analysis of the core electronic properties of these two molecules, offering field-proven insights for researchers and drug development professionals. We will explore the nuances of their synthesis, molecular orbital energies, redox behavior, and coordination chemistry, supported by experimental protocols and data-driven comparisons.
Structural and Synthetic Overview
Both 2,2'-bipyridine and this compound are aromatic, bidentate chelating ligands, meaning they can bind to a central metal atom through two of their nitrogen atoms.[3][4] X-ray crystallography has shown that both molecules are planar in their ground state.[1][5]
Synthesis of 2,2'-Bipyridine:
Historically, 2,2'-bipyridine has been synthesized through various methods, including the dehydrogenation of pyridine using Raney nickel or the reaction of 2-bromopyridine with copper (an Ullmann coupling).[3][6][7] Modern variations of these methods remain prevalent.[1] One common approach involves heating pyridine with ferric chloride at high temperatures.[1]
Synthesis of this compound:
The synthesis of this compound was first achieved through the Ullmann coupling of 2-bromothiazole using copper metal.[5] More contemporary methods often involve Stille cross-coupling reactions, which offer greater control and yield. For instance, copolymers of bithiazole can be synthesized via Stille cross-coupling polymerization in a microwave reactor using a palladium catalyst.[8]
Comparative Electronic Properties: A Tale of Two Heterocycles
The fundamental difference in the electronic properties of 2,2'-bipyridine and this compound stems from the presence of the sulfur atoms in the latter. Sulfur, being less electronegative than nitrogen and possessing available d-orbitals, significantly influences the distribution of electron density and the energies of the molecular orbitals.
The electron-deficient nature of the thiazole ring, in comparison to the pyridine ring, leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels in bithiazole-containing molecules.[8][9] This enhanced electron-withdrawing effect makes bithiazole a more electron-deficient building block than bipyridine.[4][9]
| Property | 2,2'-Bipyridine | This compound | Key References |
| HOMO Energy | Higher (less negative) | Lower (more negative) | [9] |
| LUMO Energy | Higher (less negative) | Lower (more negative) | [8][9] |
| Energy Gap (HOMO-LUMO) | Generally larger | Generally smaller | [8][9] |
| Electron Affinity | Lower | Higher | [8][9] |
| Ionization Potential | Lower | Higher | [9] |
This table presents a qualitative comparison. Exact values are highly dependent on the specific derivatives and the computational or experimental methods used.
The lowering of the LUMO energy in bithiazole is a key factor in its application in electron-transporting materials for organic electronics.[10] The presence of electronegative nitrogen atoms in the thiazole rings contributes to this effect.[10]
Redox Behavior: Electron Acceptance and Donation
The differences in molecular orbital energies directly translate to distinct redox properties.
2,2'-Bipyridine:
2,2'-Bipyridine is known for its ability to stabilize metal ions in various oxidation states and its complexes are often electroactive.[11] The reduction of free 2,2'-bipyridine occurs at a high negative potential.[12] However, when coordinated to a metal, the reduction potential can be significantly altered.[12] Functionalization of the bipyridine scaffold with electron-withdrawing groups can increase its redox potential.[13]
This compound:
The more electron-deficient nature of this compound suggests that it is more readily reduced than 2,2'-bipyridine. The lower LUMO energy facilitates the acceptance of electrons. This property is advantageous in the design of n-type organic semiconductors.
Coordination Chemistry: The Art of Metal Binding
Both molecules are excellent chelating ligands, forming stable five-membered rings with metal ions.[3][4] However, the electronic differences between them influence the nature of the metal-ligand bond and the properties of the resulting coordination complexes.
2,2'-Bipyridine Complexes:
Transition metal complexes of 2,2'-bipyridine are extensive and have been instrumental in the development of coordination chemistry.[1][14] These complexes often exhibit unique optical and redox properties due to electron delocalization, which is facilitated by the coplanar arrangement of the two pyridine rings.[14] The stability of these complexes is a key feature, making them useful in catalysis and as photosensitizers.[7][15][16]
This compound Complexes:
While less studied than their bipyridine counterparts, this compound complexes are gaining interest. The stronger π-acceptor character of the bithiazole ligand, a consequence of its lower-lying LUMO, can lead to stronger metal-to-ligand back-bonding. This can have a profound impact on the electronic structure and reactivity of the metal center.
Caption: General workflow for electronic property analysis.
Protocol 1: Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the target compound.
Materials:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Analyte (2,2'-bipyridine or this compound derivative)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the chosen solvent, and dry thoroughly.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the analyte (typically 1-5 mM) in the solvent containing the supporting electrolyte.
-
Cell Assembly: Assemble the electrochemical cell with the three electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window to a range that is expected to encompass the redox events of the analyte.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials.
-
From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated relative to a reference standard (e.g., ferrocene/ferrocenium).
-
Trustworthiness: The use of an internal standard like ferrocene allows for the calibration of the measured potentials, ensuring the reproducibility and accuracy of the results. The reversibility of the redox events should be confirmed by varying the scan rate.
Protocol 2: UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties and estimate the optical bandgap.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF)
-
Analyte solution of known concentration
Procedure:
-
Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Determine the molar extinction coefficient (ε) at λₘₐₓ using the Beer-Lambert law (A = εcl).
-
Estimate the optical bandgap (E₉) from the onset of the lowest energy absorption band using the equation: E₉ (eV) = 1240 / λₒₙₛₑₜ (nm).
-
Trustworthiness: The use of spectroscopic grade solvents and careful baseline correction are crucial for obtaining accurate spectra. The concentration of the analyte should be within the linear range of the Beer-Lambert law for accurate determination of the molar extinction coefficient.
Conclusion and Future Outlook
The electronic dichotomy between 2,2'-bipyridine and this compound provides a rich platform for the rational design of functional molecules. The inherent electron-deficient character of the bithiazole unit makes it a compelling building block for electron-transporting materials in organic electronics. Conversely, the well-established and versatile coordination chemistry of 2,2'-bipyridine continues to be a cornerstone in the development of catalysts, photosensitizers, and supramolecular assemblies.
Future research will likely focus on the synthesis of novel derivatives of both scaffolds with tailored electronic properties. For this compound, this will involve strategies to further tune its LUMO level and improve its processability for applications in organic field-effect transistors and solar cells. For 2,2'-bipyridine, the exploration of its role in redox-active ligands and the development of more sophisticated catalytic systems will remain at the forefront. The continued comparative study of these two fundamental heterocycles will undoubtedly fuel innovation across a broad spectrum of scientific disciplines.
References
- Transition metal complexes of 2,2'-bipyridine - Wikipedia.
- This compound - Wikipedia.
- 2,2′-Bipyridine - Wikipedia.
- Theoretical Exploration of 2,2'-Bipyridines as Electro-Active Compounds in Flow B
- Synthesis of Bithiazole‐Based Poly(arylenevinylene)
- 2,2'-Bipyridine - Organic Syntheses Procedure.
- 2,2'-Bipyridine - chemeurope.com.
- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applic
- Synthesis and applications of 2,2'-Bipyridine ligand compounds - ChemicalBook.
- Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study - MDPI.
- Molecular Engineering of Nonhalogenated Solution-Processable Bithiazole-Based Electron-Transport Polymeric Semiconductors - Bradley D. Rose.
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC.
- Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers - The Royal Society of Chemistry.
- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google P
- Making 2,2'-Bipyridine and its Ruthenium Complex - YouTube.
- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applic
Sources
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bradleydrose.com [bradleydrose.com]
- 11. 2,2'-Bipyridine [chemeurope.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 15. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 16. youtube.com [youtube.com]
Technical Monograph: 2,2'-Bithiazole (CAS 13816-21-2)
[1]
Executive Summary
2,2'-Bithiazole (CAS 13816-21-2) is a heterocyclic compound consisting of two thiazole rings connected at the C2 position.[1][2] It serves as a critical structural motif in medicinal chemistry, most notably as the DNA-intercalating "tail" of the glycopeptide antibiotic Bleomycin . Beyond its pharmaceutical utility, this compound derivatives are increasingly valued in materials science for their planar
This guide provides a rigorous technical analysis of this compound, focusing on its physicochemical properties, conformational dynamics, synthesis, and role in drug discovery.
Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9][10]
The following data represents the core physical constants for this compound. Researchers should note the high density and specific melting point, which serve as primary purity indicators.
| Property | Value | Notes |
| CAS Number | 13816-21-2 | Specific to the 2,2'-isomer |
| Molecular Formula | ||
| Molecular Weight | 168.24 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 102.5 °C (375.6 K) | Sharp melting point indicates high purity |
| Density | 1.82 g/cm³ | High density due to heavy sulfur atoms |
| Solubility | Soluble in CHCl | Recrystallization often performed in Ethanol or Benzene/Acetonitrile |
| pKa | ~1.2 (Conjugate acid) | Weakly basic nitrogen atoms |
Structural Analysis & Conformational Dynamics
The s-trans / s-cis Equilibrium
A defining feature of this compound is its rotational isomerism. In its free, uncoordinated state, the molecule adopts a planar s-trans conformation to minimize dipole-dipole repulsion between the nitrogen lone pairs. However, upon coordination with transition metals (e.g., Zn²⁺, Co²⁺, Cu²⁺), the molecule rotates 180° around the C2-C2' bond to adopt the s-cis conformation, allowing it to act as a bidentate chelating ligand.
This conformational switch is thermodynamically driven by the formation of the chelate ring and is critical for its biological activity in metallodrugs.
Figure 1: Conformational switching of this compound driven by metal coordination.
Synthesis Protocol: Ullmann Coupling[2]
While modern palladium-catalyzed cross-couplings (Stille or Negishi) are possible, the classical Ullmann coupling remains a robust and cost-effective method for synthesizing the parent this compound from 2-bromothiazole.
Reaction Scheme
The synthesis relies on the reductive coupling of 2-bromothiazole using activated copper bronze at elevated temperatures.
Figure 2: Ullmann coupling pathway for the synthesis of this compound.
Step-by-Step Methodology
Safety Note: This reaction requires high temperatures. Perform in a fume hood to manage sulfur-containing volatiles.
-
Activation of Copper: Wash commercial copper bronze with 2% iodine in acetone, followed by an acetone wash and a wash with dilute HCl/acetone. Dry under vacuum to remove oxides.
-
Reaction Setup: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, mix 2-bromothiazole (1.0 equiv) with activated copper bronze (2.0 - 3.0 equiv).
-
Heating: Heat the mixture to 150–200 °C . If performing solvent-free (neat), the mixture will melt and eventually solidify as the higher-melting product forms. Alternatively, use DMF as a solvent to maintain homogeneity.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the solid mass with hot chloroform or dichloromethane.
-
Filter to remove the copper residues.
-
-
Purification:
-
Evaporate the solvent.[3]
-
Recrystallize the crude solid from ethanol or a benzene/acetonitrile mixture.
-
Validation: Confirm purity via Melting Point (102.5 °C) and 1H NMR.
-
Applications in Drug Discovery
DNA Intercalation (The Bleomycin Mechanism)
The primary pharmaceutical relevance of this compound is its function as the DNA-binding domain of Bleomycin , a potent glycopeptide antibiotic used in cancer chemotherapy.
-
Mechanism: The planar bithiazole moiety intercalates (inserts) between base pairs of the DNA double helix.
-
Sequence Specificity: It exhibits a preference for 5'-G-T-3' and 5'-G-C-3' sequences.
-
Therapeutic Action: Once the bithiazole tail anchors the drug to the DNA, the metal-binding domain (at the opposite end of the molecule) activates oxygen to generate free radicals, causing single- and double-strand DNA breaks.
Metal Chelation & Radiopharmaceuticals
Due to the N-N chelation site formed in the s-cis conformation, this compound derivatives are investigated as ligands for radiopharmaceuticals (e.g., Technetium-99m complexes) for imaging applications. The ligand environment can be tuned by substituting the 4,4' positions to alter lipophilicity and biodistribution.
Spectroscopic Data for Identification[4][5]
When characterizing synthesized this compound, the following spectral signatures confirm identity:
-
1H NMR (CDCl₃): Due to the
symmetry (in s-trans), the spectrum is simple.-
Expect two doublets (or a pair of doublets) in the aromatic region (
7.0 – 8.0 ppm) corresponding to the H4 and H5 protons on the thiazole rings. -
Coupling constant (
) is typically 3–4 Hz, characteristic of thiazole ring protons.
-
-
UV-Vis Spectroscopy:
-
Absorption maximum (
) typically occurs in the 290–300 nm range, attributed to the transition of the conjugated bithiazole system. -
Bathochromic shifts (red shifts) are observed upon metal coordination or protonation.
-
References
-
Ullmann Coupling Original & Modern Context: F. Ullmann, J. Bielecki, "Über Synthesen in der Biphenylreihe", Ber. Dtsch. Chem. Ges., 1901.
-
Bleomycin DNA Interactions: Povirk, L. F., et al., "Binding of bleomycin to DNA: intercalation of the bithiazole rings", Biochemistry, 1979.[4][5]
-
Crystal Structure & Conformation: Mahjoub, A. R., et al., "Crystal structure of 2,2'-diphenyl-4,4'-bithiazole", Z. Kristallogr., 2003.
-
Physical Data Verification: CymitQuimica / PubChem, "this compound CAS 13816-21-2 Data Sheet".
Sources
- 1. 13816-21-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Is the bithiazole moiety of bleomycin a classical intercalator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of bleomycin to DNA: intercalation of the bithiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence of bithiazole moieties in bleomycin antibiotics
The Bithiazole Determinant: Biosynthesis, Structural Logic, and DNA Intercalation in Bleomycin Antibiotics
Executive Summary The clinical efficacy of bleomycin (BLM) as a potent glycopeptide antibiotic and chemotherapeutic agent hinges on its bipartite structure: a metal-binding domain responsible for oxidative DNA cleavage and a C-terminal bithiazole moiety that dictates DNA sequence specificity.[1][2] This technical guide dissects the natural occurrence, biosynthetic assembly, and mechanistic function of the bithiazole moiety. It provides researchers with a structural roadmap of the blm gene cluster, comparative analysis of natural analogues (phleomycins, tallysomycins), and validated protocols for characterizing bithiazole-mediated DNA intercalation.
Part 1: Structural Architecture & Natural Analogues
The bithiazole moiety (2,4'-bithiazole-4-carboxamide) is the defining feature of the bleomycin class, distinguishing it from structurally related congeners that possess reduced thiazoline rings. This aromatic system is essential for DNA intercalation, acting as the "anchor" that positions the oxidative warhead near the deoxyribose backbone.
Structural Diversity of the C-Terminal Tail
Natural variations in the tail region dictate the intercalation geometry and cytotoxicity profile. The primary distinction lies in the oxidation state of the heterocyclic rings.
Table 1: Comparative Structural Analysis of Bleomycin Analogues
| Congener | C-Terminal Heterocycle | Ring Oxidation State | DNA Binding Mode | Clinical Status |
| Bleomycin A2 | Bithiazole | Fully Oxidized (Thiazole-Thiazole) | Classical Intercalation | Clinically Used |
| Bleomycin B2 | Bithiazole | Fully Oxidized | Classical Intercalation | Clinically Used |
| Phleomycin | Thiazolinyl-thiazole | Partially Reduced (Thiazoline-Thiazole) | Partial Intercalation / Groove Binding | High Toxicity (Research Use) |
| Tallysomycin | Bithiazole | Fully Oxidized | Intercalation | Investigational |
| Zorbamycin | Thiazolinyl-thiazole | Partially Reduced | Groove Binding | Investigational |
Technical Insight: The fully oxidized bithiazole in Bleomycin allows for planar stacking between DNA base pairs (preferentially 5'-GC-3' and 5'-GT-3'). In contrast, the non-planar thiazoline ring in Phleomycin disrupts this stacking, leading to altered binding kinetics and significantly higher cytotoxicity due to less reversible DNA damage.
Part 2: Biosynthetic Assembly (The blm Gene Cluster)
The biosynthesis of the bithiazole moiety is a masterpiece of nonribosomal peptide synthetase (NRPS) engineering, governed by the blm gene cluster in Streptomyces verticillus. The formation of the bithiazole rings involves the heterocyclization of cysteine residues followed by oxidation.
The NRPS Assembly Line
Two specific NRPS modules, BlmIV and BlmIII , act in concert to construct the bithiazole.[3]
-
Substrate Loading: Cysteine is loaded onto the Peptidyl Carrier Protein (PCP) domains.
-
Heterocyclization: The Cyclization (Cy) domains catalyze the nucleophilic attack of the cysteine side chain thiol onto the backbone carbonyl, forming a thiazoline ring.
-
Oxidation: An Oxidation (Ox) domain (integrated within BlmIII) dehydrogenates the thiazoline rings to form the aromatic thiazoles.
Key Genetic Elements:
-
BlmIV (NRPS-1): Contains Cy domains for the first ring formation.[4]
-
BlmIII (NRPS-0): Contains the crucial Ox domain responsible for the final aromatization to bithiazole.
Biosynthetic Engineering Note: In Streptomyces strains producing Phleomycins or Zorbamycins, the homologous Ox domains are either absent or functionally distinct, preventing the final oxidation step and resulting in the retention of the thiazoline ring.
Figure 1: Biosynthetic logic of the bithiazole moiety via BlmIV and BlmIII NRPS modules. The Ox domain in BlmIII is the critical determinant for the fully oxidized bithiazole found in Bleomycin.
Part 3: Mechanism of Action (Intercalation Dynamics)
The bithiazole tail is not merely a passive anchor; it is an active participant in the drug's mechanism of action (MOA).
-
Sequence Recognition: The bithiazole preferentially intercalates at 5'-G-Pyrimidine-3' sites (e.g., G-C or G-T). The positively charged C-terminal substituent (e.g., the sulfonium in BLM A2 or guanidinium in BLM B2) interacts electrostatically with the phosphate backbone, stabilizing the complex.
-
Thermodynamic Locking: Intercalation lengthens the DNA helix and unwinds the supercoils (unwinding angle ~12°). This "locks" the metal-binding domain in the minor groove.
-
Double-Strand Cleavage: A single BLM molecule can induce double-strand breaks (DSBs).[1][5] The bithiazole acts as a pivot, allowing the metal-binding domain to rotate and cleave the opposing strand without the drug dissociating from the DNA.
Figure 2: Mechanism of Action showing the pivotal role of the bithiazole moiety in facilitating double-strand breaks.
Part 4: Experimental Protocols
To validate the presence and function of the bithiazole moiety in novel or isolated congeners, the following self-validating protocols are recommended.
Protocol A: Viscometric Determination of DNA Intercalation
This is the gold-standard physical assay to distinguish intercalation (bithiazole) from groove binding.
Materials:
-
Calf Thymus DNA (CT-DNA), highly polymerized.
-
Ubbelohde viscometer (size 75 or 100).
-
Temperature-controlled water bath (25.0 ± 0.1 °C).
Workflow:
-
Preparation: Dissolve CT-DNA in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0) to a concentration of ~0.5 mM (bp). Confirm integrity by
. -
Titration: Measure the flow time (
) of the DNA solution alone. Sequentially add aliquots of the Bleomycin congener (stock solution) to the viscometer. -
Measurement: After each addition, mix thoroughly and allow thermal equilibration (5 min). Measure flow time (
). -
Data Analysis: Plot
vs. Binding Ratio ( ).-
Interpretation: An increase in viscosity (slope > 0) indicates helix lengthening characteristic of intercalation. A slope of 0 or negative indicates groove binding or compaction.
-
Protocol B: Biolayer Interferometry (BLI) for Binding Kinetics
A modern, label-free optical technique to measure
Materials:
-
Octet® System (Sartorius) or similar BLI instrument.
-
Streptavidin (SA) Biosensors.
-
Biotinylated hairpin DNA oligonucleotide (containing 5'-GC-3' site).
Workflow:
-
Sensor Loading: Hydrate SA sensors in Kinetic Buffer (PBS + 0.02% Tween-20). Load biotinylated DNA (25 nM) onto sensors for 300s.
-
Baseline: Dip sensors in Kinetic Buffer for 60s to establish a stable baseline.
-
Association: Transfer sensors to wells containing graded concentrations of Bleomycin (e.g., 0.1 µM to 10 µM) for 300s.
-
Dissociation: Transfer sensors back to Kinetic Buffer for 600s.
-
Validation: Include a reference sensor (no DNA) to subtract non-specific binding.
-
Analysis: Fit curves to a 1:1 binding model. The bithiazole-driven intercalation typically exhibits a slow dissociation rate (
).
References
-
Du, L., et al. (2003).[6] "BlmIII and BlmIV nonribosomal peptide synthetase-catalyzed biosynthesis of the bleomycin bithiazole moiety involving both in cis and in trans aminoacylation." Biochemistry. Link
-
Galm, U., et al. (2011).[6] "Comparative Analysis of the Biosynthetic Gene Clusters and Pathways for Three Structurally Related Antitumor Antibiotics: Bleomycin, Tallysomycin, and Zorbamycin." Journal of Natural Products. Link
-
Povirk, L. F., et al. (1979).[7][8] "Binding of bleomycin to DNA: intercalation of the bithiazole rings."[1][5][8][9][10][11] Biochemistry. Link
-
Vanderwall, D. E., et al. (1997). "Structural model for the conformation of bleomycin A2 bound to DNA." Chemistry & Biology. Link
-
Chen, J., et al. (2008). "Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage."[1][5] Nucleic Acids Research.[7][9] Link
Sources
- 1. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. academic.oup.com [academic.oup.com]
- 4. BlmIII and BlmIV nonribosomal peptide synthetase-catalyzed biosynthesis of the bleomycin bithiazole moiety involving both in cis and in trans aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. BGC0000963 [mibig.secondarymetabolites.org]
- 7. Is the bithiazole moiety of bleomycin a classical intercalator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of bleomycin to DNA: intercalation of the bithiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the bithiazole moiety of bleomycin a classical intercalator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the HOMO-LUMO Energy Gap of 2,2'-Bithiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2,2'-bithiazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and organic electronics. Its electron-deficient nature and rigid, planar structure make it an exceptional building block for creating novel compounds with tailored electronic properties. A fundamental parameter governing these properties is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Egap). This guide provides a comprehensive exploration of the synthesis, theoretical prediction, and experimental determination of the HOMO-LUMO gap in this compound derivatives, offering insights into how this crucial property can be modulated to optimize molecular function for specific applications.
The Significance of the HOMO-LUMO Gap in this compound Derivatives
The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of several key molecular characteristics:
-
Chemical Reactivity and Stability: A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1] Conversely, a small gap suggests higher reactivity.
-
Electronic and Optical Properties: The HOMO-LUMO gap is directly related to the energy of the lowest electronic excitation.[2] This means it determines the wavelength of light a molecule absorbs and emits, a crucial factor in the design of dyes, sensors, and organic light-emitting diodes (OLEDs). In molecules with extensive π-systems, a smaller HOMO-LUMO gap can lead to the absorption of visible light.
-
Charge Transport in Organic Semiconductors: In the context of organic electronics, the HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors. The energy levels of these orbitals influence the efficiency of charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] The electron-deficient nature of the thiazole ring tends to lower both the HOMO and LUMO energy levels.[3]
-
Drug-Receptor Interactions: The HOMO-LUMO gap plays a significant role in how a drug molecule interacts with its biological target. A larger gap can indicate a more stable molecule with potentially better bonding characteristics with receptors due to favorable hydrophilic interactions.[4]
The this compound core, with its electron-deficient character, provides a robust platform for tuning the HOMO-LUMO gap through strategic chemical modifications.
Modulating the HOMO-LUMO Gap: The Role of Substituents
The electronic properties of the this compound system can be systematically tuned by the introduction of various substituent groups. The nature and position of these substituents can have a profound impact on the energies of the HOMO and LUMO, and consequently, the magnitude of the energy gap.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the bithiazole core. This generally leads to a destabilization (increase in energy) of the HOMO to a greater extent than the LUMO, resulting in a decrease in the HOMO-LUMO gap.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the bithiazole system. This typically causes a stabilization (decrease in energy) of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a decrease in the HOMO-LUMO gap.[6][7] The introduction of a strongly electron-withdrawing alkylsulfonyl group, for instance, has been shown to lower the LUMO energy of polymers containing thiazole-fused benzothiadiazole units.[7]
-
Extended π-Conjugation: Extending the conjugated system by adding aromatic or vinyl groups can also significantly reduce the HOMO-LUMO gap. This is because the π and π* orbitals become more delocalized, leading to a smaller energy difference between them.
The ability to fine-tune the HOMO-LUMO gap through synthetic modification is a powerful tool for designing this compound derivatives with desired electronic and photophysical properties for specific applications.
Synthetic Strategies for this compound Derivatives
The synthesis of substituted 2,2'-bithiazoles is crucial for exploring structure-property relationships. Several synthetic methodologies can be employed, with the Hantzsch thiazole synthesis and its variations being a cornerstone.
General Synthetic Workflow
A common approach to synthesizing substituted 2,2'-bithiazoles involves the preparation of substituted thiazole precursors followed by a coupling reaction.
Caption: General synthetic workflow for substituted 2,2'-bithiazoles.
Step-by-Step Synthesis Protocol: Example of 4,4'-Disubstituted-2,2'-bipyridines (Analogous Approach)
While specific protocols for a wide range of 2,2'-bithiazoles are dispersed in the literature, the principles of C-C bond formation are well-established. An analogous and well-documented synthesis of 4,4'-disubstituted-2,2'-bipyridines from 4,4'-dimethyl-2,2'-bipyridine provides a transferable conceptual framework.[8]
Step 1: Deprotonation
-
Dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The LDA acts as a strong base to deprotonate the methyl groups.
Step 2: Electrophilic Quench
-
To the solution of the deprotonated species, add the desired electrophile (e.g., an alkyl halide or an aldehyde) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically several hours to overnight) to ensure complete reaction.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
This general procedure can be adapted for the functionalization of pre-formed this compound scaffolds bearing reactive handles.
Computational Prediction of the HOMO-LUMO Gap
Density Functional Theory (DFT) has become a powerful and widely used tool for predicting the electronic properties of molecules, including the HOMO and LUMO energies.
Theoretical Framework
DFT calculations aim to solve the Schrödinger equation for a many-electron system by focusing on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.
Step-by-Step Computational Protocol (using Gaussian)
-
Molecular Structure Input: Build the 3D structure of the this compound derivative using a molecular modeling software like GaussView.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used functional for this is B3LYP with a basis set such as 6-31G(d,p).
-
Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Single-Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies. This is where the HOMO and LUMO energies are determined.
-
HOMO-LUMO Gap Calculation: The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO: Egap = ELUMO - EHOMO.[9]
Caption: A typical workflow for the computational prediction of the HOMO-LUMO gap.
Experimental Determination of the HOMO-LUMO Gap
Experimental techniques are essential for validating computational predictions and providing real-world data on the electronic properties of this compound derivatives. The two primary methods are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[10]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5 to ensure adherence to the Beer-Lambert law.[10]
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. A quartz cuvette filled with the pure solvent serves as the reference.
-
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption onset (λonset) of the lowest energy (longest wavelength) absorption band. The optical HOMO-LUMO gap can then be calculated using the following equation:
Egap (eV) = 1240 / λonset (nm)
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.
Step-by-Step Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane). The solution must be deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Measurement: Record the cyclic voltammogram by scanning the potential. It is common to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, for accurate potential referencing.[11]
-
Data Analysis: From the cyclic voltammogram, determine the onset oxidation potential (Eox) and the onset reduction potential (Ered). The HOMO and LUMO energies can be estimated using the following empirical equations, where the potentials are referenced against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
The electrochemical HOMO-LUMO gap is then:
Egap (eV) = ELUMO - EHOMO
Correlation Between Theoretical and Experimental Data
A critical aspect of this field is the correlation between computationally predicted and experimentally measured HOMO-LUMO gaps. DFT calculations can provide valuable trends and insights, but the absolute values can differ from experimental results. Strong linear correlations between DFT-calculated HOMO/LUMO energies and experimental redox potentials have been demonstrated for various classes of organic molecules.[11][12] It is crucial to benchmark computational methods against experimental data for a given class of compounds to establish reliable predictive models. For thiazole-containing systems, a reasonable correlation between calculated and experimental values has been observed, though the predicted HOMO levels may be slightly shifted.
Applications Driven by a Tuned HOMO-LUMO Gap
The ability to precisely control the HOMO-LUMO gap of this compound derivatives opens up a wide range of applications:
-
Organic Electronics: By tuning the HOMO and LUMO levels, this compound derivatives can be designed as efficient electron-transporting materials in OFETs and as components in the active layer of OPVs.[13] Polymers incorporating this compound units have shown promise as emitting materials in OLEDs.[14]
-
Drug Discovery: The this compound scaffold is found in several biologically active molecules.[15] Understanding and modulating the HOMO-LUMO gap can aid in the design of new drug candidates with improved stability, reactivity, and target engagement. For example, bithiazole derivatives have been investigated as potential correctors for protein misfolding diseases.[16][17]
-
Sensors and Probes: The sensitivity of the HOMO-LUMO gap to the chemical environment can be exploited in the design of fluorescent sensors for ions and other small molecules.
Conclusion and Future Outlook
The HOMO-LUMO energy gap is a fundamental parameter that dictates the electronic and photophysical properties of this compound derivatives. This guide has provided a comprehensive overview of the theoretical underpinnings, synthetic strategies for modulation, and computational and experimental methods for the determination of this crucial property. The continued synergy between synthetic chemistry, computational modeling, and experimental characterization will undoubtedly lead to the development of novel this compound-based materials with precisely engineered HOMO-LUMO gaps for a new generation of advanced electronic devices and therapeutic agents. The exploration of increasingly complex substitution patterns and the correlation of electronic structure with biological activity and device performance remain exciting frontiers in this dynamic field of research.
References
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 2). YouTube. Retrieved from [Link]
-
Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation. (2025, February 7). Macromolecular Rapid Communications. Retrieved from [Link]
-
Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. (2023, July 28). ACS Medicinal Chemistry Letters. Retrieved from [Link]
- 2,2'-Biphospholes: Building Blocks for Tuning the HOMO-LUMO Gap of pi-Systems Using Covalent Bonding and Metal Coordination. (Date not available).
-
Synthesis and Evaluation of Bithiazole Derivatives As Potential α‐Sarcoglycan Correctors. (2023, July 28). IRIS - Institutional Research Information System. Retrieved from [Link]
-
A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. (2022, September 8). Scientific Reports. Retrieved from [Link]
-
This compound. (Date not available). Wikipedia. Retrieved from [Link]
- Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission in Light-Emitting Electrochemical Cells. (Date not available).
- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. (2016). Journal of Al-Nahrain University.
-
HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved from [Link]
- Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. (2021, December 5). NTU Journal of Pure Sciences.
- (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025, December 25).
- Synergistic Use of Bithiazole and Pyridinyl Substitution for Effective Electron Transport Polymer Materials.
- (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole- 2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (2026, January 6).
-
Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers. (2021, September 30). Polymer Chemistry. Retrieved from [Link]
-
Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023, April 4). ACS Omega. Retrieved from [Link]
-
4.9: Ultraviolet Spectroscopy. (2019, July 24). Chemistry LibreTexts. Retrieved from [Link]
-
Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. (2023, February 21). Accounts of Materials Research. Retrieved from [Link]
- Scheme 1. Synthesis of 4,4'-disubstituted 2,2'-bipyridines 3-7. i:.... (Date not available).
- Summary of UV-Vis, solution fluorescence and cyclic voltammetry data for 2 and the series 2-BR 2. (Date not available).
-
Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. (2013, July). Journal of Molecular Modeling. Retrieved from [Link]
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023, February 14). ChemRxiv.
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). Molecules. Retrieved from [Link]
-
Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. (2019, March 1). Journal of Materials Chemistry A. Retrieved from [Link]
- Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes.
- Comparison of experimental and calculated HOMO, LUMO, and Band Gap. (Date not available).
- Cyclic voltammetry and UV/Vis spectroscopy in combination with multivariate data analysis for the assessment of authenticity of poplar type propolis. (2025, November 24).
- Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. (Date not available).
-
Effect of Donor-Acceptor Substitution on Optoelectronic Properties of Conducting Organic Polymers. (2014, November 11). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022, November 9). Molecules. Retrieved from [Link]
-
Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. (2023, September 26). International Journal of Molecular Sciences. Retrieved from [Link]
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 22). YouTube.
- Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (2024, December 20). Molecules.
- Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
Sources
- 1. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iris.unibs.it [iris.unibs.it]
Methodological & Application
Application Note: High-Efficiency Ullmann Homocoupling of 2-Bromothiazole to 2,2'-Bithiazole
Executive Summary
This application note details the synthesis of 2,2'-bithiazole via the Ullmann homocoupling of 2-bromothiazole. While this compound is a critical motif in organic semiconductors (e.g., acceptor units in polymer solar cells) and metal-chelating ligands (similar to 2,2'-bipyridine), its synthesis is complicated by the electron-deficient nature of the thiazole ring.
This guide presents two distinct protocols:
-
Method A (Recommended): A modern, ligand-accelerated protocol using CuI/1,10-Phenanthroline. This method operates at moderate temperatures (100–120 °C) with higher reproducibility.
-
Method B (Legacy): The classical copper-bronze thermal coupling. This method is robust but requires high temperatures (>150 °C) and rigorous activation of the copper metal.
Mechanistic Insight & Reaction Design
The Ullmann homocoupling of electron-deficient heteroaryl halides proceeds via a multi-step organometallic pathway. Unlike electron-rich aryl halides, 2-bromothiazole requires stabilization of the intermediate organocopper species to prevent decomposition before dimerization.
The Catalytic Cycle
The reaction is believed to proceed through an oxidative addition of Cu(I) to the C-Br bond, followed by a disproportionation or transmetallation event, and finally reductive elimination to form the C-C bond.
Key Parameters
| Parameter | Classical (Cu Bronze) | Modern (CuI/Ligand) | Impact |
| Temperature | 180–220 °C | 100–120 °C | Lower temps reduce thiazole decomposition (ring opening). |
| Copper Source | Cu(0) Bronze | CuI (10–20 mol%) | CuI is soluble and homogeneous; Cu(0) relies on surface area. |
| Ligand | None | 1,10-Phenanthroline | Ligand stabilizes the Cu-intermediate, preventing protodehalogenation. |
| Solvent | DMF, Nitrobenzene | DMF, DMSO | DMSO accelerates the reaction but makes workup (removal) harder. |
Experimental Protocols
Method A: Ligand-Accelerated Homocoupling (Recommended)
Best for: High purity requirements, scale <10g, and laboratories equipped with inert gas lines.
Reagents
-
Substrate: 2-Bromothiazole (1.0 equiv, e.g., 1.64 g, 10 mmol)
-
Catalyst: Copper(I) Iodide (CuI) (0.1 equiv, 190 mg)
-
Ligand: 1,10-Phenanthroline (0.1 equiv, 180 mg)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv, 2.76 g) -
Solvent: DMF (anhydrous), 20 mL (0.5 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging: Add CuI, 1,10-Phenanthroline, and
to the tube.-
Critical Step: Evacuate and backfill with Argon three times to remove oxygen. Oxygen causes oxidative homocoupling of the ligand or catalyst deactivation.
-
-
Solvent Addition: Add anhydrous DMF via syringe, followed by 2-bromothiazole.
-
Reaction: Seal the vessel and heat to 110 °C in an oil bath. Stir vigorously (800 rpm).
-
Observation: The mixture will turn dark brown/black as the active complex forms.
-
Time: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Typically complete in 12–18 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.
-
Wash the filtrate with 5%
solution (2 x 30 mL) to sequester copper species (blue aqueous layer indicates Cu removal). -
Wash with brine, dry over
, and concentrate under reduced pressure.
-
Method B: Classical Copper Bronze Coupling
Best for: Large scale (>20g), robust substrates, or when ligands are unavailable.
Reagents
-
Substrate: 2-Bromothiazole (1.0 equiv)
-
Reagent: Copper Bronze (activated) (2.5 equiv)
-
Solvent: DMF (anhydrous)
Copper Activation (Mandatory)
Commercial copper bronze is often coated with oxides. It must be activated before use:
-
Wash Cu bronze with 2% iodine in acetone (5 min).
-
Filter and wash with 1:1 HCl/Acetone (removes CuI formed).
-
Wash with pure acetone, then diethyl ether.
-
Dry under vacuum immediately before use.
Procedure
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet.
-
Mixing: Suspend activated Copper Bronze in DMF. Heat to 140 °C.
-
Addition: Add 2-bromothiazole dropwise (neat or in minimal DMF) to the hot suspension.
-
Why: Keeps the concentration of bromide low relative to the copper surface, favoring coupling over side reactions.
-
-
Heating: Increase temperature to reflux (~153 °C) for 4–6 hours.
-
Workup: Filter hot (if possible) or dilute with solvent and filter to remove excess copper. The product is often less soluble than the starting material.
Purification & Characterization
This compound is a planar, crystalline solid with limited solubility in non-polar solvents.
-
Solubility Profile:
-
Soluble: DMF, DMSO, hot Toluene, hot Ethanol, DCM (moderate).
-
Insoluble: Hexanes, Water, cold Diethyl Ether.
-
-
Purification Strategy:
-
Recrystallization (Preferred): Dissolve the crude solid in boiling Ethanol or Toluene. Filter while hot to remove insoluble oligomers. Allow to cool slowly to 4 °C. Needles of this compound will precipitate.
-
Sublimation: For high-purity semiconductor applications, sublime the recrystallized material at 100–120 °C under high vacuum (<0.01 Torr).
-
Characterization Data:
-
Appearance: White to pale yellow needles/solid.
-
Melting Point: 102–104 °C.
-
1H NMR (300 MHz, CDCl3):
7.89 (d, J=3.2 Hz, 2H), 7.35 (d, J=3.2 Hz, 2H). Note: The symmetry makes the spectrum simple, showing only two doublets.
Workflow Visualization
Expert Tips & Troubleshooting
-
The "Black" Reaction: Ullmann couplings often turn pitch black. This is normal. If the reaction stays green or blue, oxygen may have poisoned the catalyst (Cu(II) species are blue/green).
-
Dryness Matters: Water inhibits the reaction by protonating the intermediate or quenching the base. Use fresh anhydrous DMF.
-
Stirring: In Method B (Heterogeneous), rapid stirring is critical to scour the copper surface. In Method A, standard stirring suffices.
-
Alternative Ligands: If 1,10-phenanthroline fails, try trans-1,2-cyclohexanediamine or TMEDA.
References
-
Ullmann Reaction Mechanism & History
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. Link
-
-
General Ligand-Assisted Protocol (CuI/Phenanthroline)
-
Synthesis of this compound (Classic Context)
-
Knaus, G. N., & Meyers, A. I. (1974). Synthesis of 2,2'-Bithiazoles. Journal of Organic Chemistry. Link
-
-
Copper Activation Procedure
-
Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for Cu bronze activation). Link
-
Sources
incorporating 2,2'-bithiazole into metal-organic frameworks (MOFs)
This guide outlines the strategic incorporation of 2,2'-bithiazole (BTz) moieties into Metal-Organic Frameworks (MOFs). This heterocyclic unit is selected for its dual functionality: the thiazole nitrogen atoms serve as secondary coordination sites or hydrogen-bond acceptors, while the conjugated
For drug development professionals, the BTz moiety is a "privileged scaffold" found in bioactive natural products like Bleomycin (anti-cancer) and Cystothiazoles (antifungal). Incorporating BTz into MOFs opens pathways for "Bio-MOFs" where the framework linker itself acts as a releasable pharmacophore.
Part 1: Ligand Engineering & Synthesis
To build a stable MOF, the neutral this compound core must be functionalized with coordinating groups, typically carboxylates. The most robust linker for reticular synthesis is This compound-4,4'-dicarboxylic acid (H₂BTzDC) .
Protocol 1: Hantzsch Synthesis of H₂BTzDC
Rationale: The Hantzsch thiazole synthesis is preferred over Pd-catalyzed coupling for its scalability, atom economy, and avoidance of heavy metal contaminants in the ligand precursor.
Reagents:
-
Dithiooxamide (Rubeanic acid)
-
Ethyl bromopyruvate
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
Step-by-Step Workflow:
-
Cyclization (Ester Formation):
-
Dissolve dithiooxamide (10 mmol) in absolute ethanol (50 mL) under reflux.
-
Dropwise add ethyl bromopyruvate (22 mmol, 2.2 eq) over 30 minutes.
-
Reflux for 4–6 hours. The solution will darken, and a solid precipitate (Diethyl this compound-4,4'-dicarboxylate) typically forms upon cooling.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/CHCl₃.
-
-
Hydrolysis (Linker Activation):
-
Suspend the diethyl ester (5 mmol) in a mixture of THF:Water (1:1, 40 mL).
-
Add KOH (15 mmol) and reflux at 70°C for 12 hours.
-
Acidification: Cool to room temperature.[1] Acidify with 1M HCl to pH ~2.
-
Isolation: The dicarboxylic acid (H₂BTzDC ) will precipitate as a white/pale yellow solid. Filter, wash with water, and dry under vacuum at 80°C.
-
Yield Check: Expect >70% yield.
Validation: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the thiazole ring proton at
Part 2: Reticular Synthesis (MOF Assembly)
We will synthesize a Zn(II)-BTz-MOF . Zinc is chosen for its
Protocol 2: Solvothermal Growth of Zn-BTz-MOF
Mechanism: Slow deprotonation of the carboxylic acid by DMF decomposition (generating dimethylamine) controls the nucleation rate, yielding high-quality single crystals.
Reagents:
-
Ligand: H₂BTzDC (0.1 mmol)
-
Metal Node: Zn(NO₃)₂·6H₂O (0.2 mmol)
-
Solvent: DMF (N,N-dimethylformamide) / Ethanol / H₂O (Ratio 4:1:1)
Experimental Steps:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve H₂BTzDC (25.6 mg) and Zn(NO₃)₂·6H₂O (59.5 mg) in the solvent mixture (10 mL).
-
Sonicate for 10 minutes to ensure homogeneity.
-
-
Thermal Treatment:
-
Seal the vial tightly (Teflon-lined cap).
-
Place in a programmable oven.
-
Ramp: 25°C
100°C over 2 hours. -
Dwell: Hold at 100°C for 48–72 hours.
-
Cool: 100°C
25°C over 12 hours (Slow cooling is critical for crystallinity).
-
-
Activation:
-
Decant the mother liquor.
-
Wash crystals 3x with fresh DMF, then 3x with Ethanol (to exchange high-boiling DMF).
-
Solvent Exchange: Soak in ethanol for 3 days, refreshing solvent daily.
-
Drying: Activate under vacuum at 120°C for 12 hours to remove pore-bound solvent.
-
Part 3: Visualization of Workflows
Figure 1: Ligand Synthesis & MOF Assembly Pathway
Caption: Synthetic pathway converting dithiooxamide precursors into the H₂BTzDC linker, followed by solvothermal assembly with Zn(II) nodes to form the fluorescent MOF.
Part 4: Applications & Protocols
Application A: Fluorescence Sensing of Antibiotics/Biomarkers
The BTz ligand is electron-deficient. Upon excitation, the MOF exhibits strong fluorescence. Electron-rich analytes (e.g., certain antibiotics, amines) can quench this fluorescence via Photoinduced Electron Transfer (PET).
Protocol:
-
Suspension Preparation: Disperse 2 mg of activated Zn-BTz-MOF powder in 3 mL of HEPES buffer (pH 7.4). Sonicate for 5 mins.
-
Baseline Scan: Record emission spectrum (
nm, nm). -
Titration: Add aliquots of analyte (e.g., Tetracycline).
-
Readout: Plot
vs. Concentration (Stern-Volmer Plot). A linear response indicates a diffusion-controlled quenching mechanism.
Application B: Drug Delivery (Bio-Linker Strategy)
For drug development, the H₂BTzDC linker itself is a bioactive pharmacophore analogue.
Mechanism: The MOF acts as a "Pro-drug Depot". In the acidic environment of a tumor (pH 5–6), the Zn-Carboxylate bonds hydrolyze, degrading the framework and releasing the free H₂BTzDC ligand (cytotoxic agent) and Zn²⁺ (synergistic toxicity).
Release Assay Protocol:
-
Loading: Use the MOF "as synthesized" (the linker is the drug).
-
Incubation: Place 10 mg MOF in simulated body fluid (SBF) at pH 7.4 (control) and pH 5.5 (tumor model).
-
Quantification: Aliquot supernatant at
hours. -
Analysis: Measure UV-Vis absorbance at
of the bithiazole (approx. 300–320 nm) to quantify ligand release kinetics.
Figure 2: Sensing & Release Mechanisms
Caption: (Top) Fluorescence quenching mechanism for sensing. (Bottom) Acid-triggered degradation of the MOF to release the bioactive bithiazole linker.
Part 5: Characterization Data Summary
| Technique | Feature to Observe | Purpose |
| PXRD | Sharp, low-angle peaks ( | Confirm crystallinity and phase purity against simulated patterns. |
| ¹H NMR (Digested) | Shift in thiazole protons | Verify linker integrity and stoichiometry (digest MOF in DCl/DMSO-d₆). |
| TGA | Weight loss plateau >300°C | Confirm thermal stability of the coordination network. |
| N₂ Isotherm (77 K) | Type I Isotherm | Validate permanent microporosity (BET surface area). |
| PL Spectroscopy | Emission | Assess optical quality; broad/red-shifted peaks may indicate aggregation. |
References
-
Synthesis of Thiazole Linkers: Dubskikh, V. A., et al. (2020). "A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships." MDPI Crystals. Link
-
Bithiazole MOF Structure: Spear, J. M., et al. (2015). "General Synthesis of 2,2′-Bithiazole-Based Metal–Organic Frameworks." Crystal Growth & Design. Link (Note: Validated concept of thiazole-carboxylate coordination).
-
Proton Conductivity in Heterocyclic MOFs: Feng, J., et al. (2024).[2] "High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework." Molecules. Link
-
Fluorescence Sensing: Platt, S. L., et al. (2023). "Luminescent Metal-Organic Frameworks for Sensing." Coordination Chemistry Reviews. Link
-
Bioactivity of Bithiazoles: Lamberti, M., et al. (2023).[3] "Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors." ACS Medicinal Chemistry Letters. Link
Sources
- 1. Visible-light-active benzothiadiazole-based MOFs as efficient ROS generators for the synthesis of benzimidazoles and benzothiazoles - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
High-Efficiency Stille Coupling of 5,5'-Dibromo-2,2'-bithiazole
Application Note & Standard Operating Procedure
Executive Summary
The 5,5'-dibromo-2,2'-bithiazole scaffold is a critical building block for electron-deficient semiconducting materials used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). While Stille coupling is the preferred method for functionalizing this core due to its functional group tolerance, the specific chemistry of bithiazoles presents unique challenges: poor solubility, catalyst poisoning by thiazole nitrogen, and the difficulty of removing toxic organotin byproducts.
This guide provides a field-proven protocol utilizing a Pd₂(dba)₃ / P(o-tol)₃ catalytic system, which offers superior kinetics over standard Pd(PPh₃)₄ for sterically demanding or electron-poor heteroaromatics. It also details a mandatory Fluoride-Based Purification workflow to ensure device-grade purity.
Mechanistic Insight & Catalyst Selection
The Challenge of Thiazoles
Unlike thiophenes, thiazoles possess a basic nitrogen atom capable of coordinating to the Palladium center, potentially arresting the catalytic cycle. Furthermore, the electron-deficient nature of the bithiazole ring slows the oxidative addition step compared to electron-rich systems.
The Solution: Bulky Phosphines
We recommend Tris(o-tolyl)phosphine [P(o-tol)₃] over the standard Triphenylphosphine (PPh₃).
-
Steric Bulk: The ortho-methyl groups increase the cone angle, facilitating the dissociation of the ligand from the Pd(II) species, which is often the rate-determining step for transmetalation in hindered systems.
-
High Activity: When paired with Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), it generates a highly active 12-electron PdL₂ species in situ.
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for bithiazole coupling, highlighting the critical Transmetalation step where tin byproducts are generated.
Figure 1: Catalytic cycle for Stille coupling. The transmetalation step is critical and driven by the release of the bulky phosphine ligand.
Experimental Protocols
Protocol A: Small Molecule Synthesis (General Procedure)
Target: Coupling 5,5'-dibromo-2,2'-bithiazole with 2-(tributylstannyl)thiophene.
Reagents:
-
5,5'-Dibromo-2,2'-bithiazole (1.0 equiv)
-
2-(Tributylstannyl)thiophene (2.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: P(o-tol)₃ (8 mol%)
-
Solvent: Anhydrous Toluene (0.1 M concentration)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.
-
Loading: Add the dibromo-bithiazole, Pd₂(dba)₃, and P(o-tol)₃ to the flask. Note: Adding the catalyst to the solid mixture before solvent ensures better dispersion.
-
Solvation: Add anhydrous toluene via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.
-
Stannane Addition: Add the organostannane liquid via syringe.
-
Reaction:
-
Thermal: Heat to 110°C in an oil bath for 16–24 hours.
-
Microwave: Heat to 140°C for 30–60 minutes (sealed vessel).
-
-
Monitoring: Monitor by TLC or LC-MS. Bithiazoles often fluoresce; UV monitoring is effective.
-
Quench: Cool to room temperature. Add 2 mL of saturated aqueous KF solution and stir vigorously for 30 minutes (see Purification section).
Protocol B: Polycondensation (Polymer Synthesis)
Target: Alternating copolymer (e.g., Poly(bithiazole-co-thiophene)).
Critical Modifications:
-
Stoichiometry: Must be strictly 1.00 : 1.00 . Any deviation dramatically reduces Molecular Weight (
) according to the Carothers equation. -
Concentration: Higher concentration (0.2 M – 0.3 M) promotes chain growth.
End-Capping Procedure (Mandatory for Stability):
-
At 24 hours (or when viscosity peaks), add 2-bromothiophene (0.1 equiv) to cap stannyl ends. Stir at 110°C for 2 hours.
-
Add 2-(tributylstannyl)thiophene (0.1 equiv) to cap bromo ends. Stir at 110°C for 2 hours.
-
Rationale: This removes reactive halogens/stannanes that act as charge traps in electronic devices [1].
Purification & Tin Removal (The "Trustworthiness" Pillar)
The removal of tributyltin byproducts is the single most critical step. Tin residues quench fluorescence and degrade device lifetime.
Method: Potassium Fluoride (KF) on Silica
This method is superior to simple extraction because it converts soluble tributyltin halides into insoluble polymeric tin fluorides that remain on the solid phase [2].
Preparation of KF-Silica:
-
Dissolve KF (10 g) in water (20 mL).
-
Add Silica Gel (90 g) and mix to a free-flowing powder.
-
Remove water under vacuum/rotary evaporation until dry.
Purification Workflow:
Figure 2: Decision tree for purification ensuring <50 ppm residual tin.
Quantitative Data & Troubleshooting
Optimization Table
The following data summarizes expected outcomes based on solvent/catalyst variations for bithiazole couplings.
| Variable | Condition | Outcome | Recommendation |
| Catalyst | Pd(PPh₃)₄ | 40-60% Yield | Avoid for hindered bithiazoles. |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | 85-95% Yield | Standard Protocol. |
| Solvent | DMF | High solubility, difficult removal | Use only if Toluene fails. |
| Solvent | Toluene | Clean reaction, easy workup | Preferred. |
| Temp | 80°C | Incomplete conversion | Heat to ≥110°C. |
Troubleshooting Guide
Problem: "Palladium Black" precipitates early.
-
Cause: Catalyst decomposition due to instability or oxygen leak.
-
Solution: Ensure P(o-tol)₃ : Pd ratio is at least 4:[1]1. Add extra ligand. Re-degas solvents rigorously.
Problem: Low Molecular Weight (Polymer).
-
Cause: Non-stoichiometric balance or wet solvent.
-
Solution: Recalrystallize monomers. Dry toluene over Na/Benzophenone. Weigh reagents to 0.01 mg precision.
Problem: Product is dark/brown after column.
-
Solution: Wash the organic layer with aqueous Sodium Diethyldithiocarbamate (scavenges Pd) before the KF step.
References
-
Royal Society of Chemistry. (2023). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[4][5][6] Chemical Communications. Retrieved from [Link]
-
Common Organic Chemistry. (2023). Stille Reaction Conditions and Protocols. Retrieved from [Link]
-
Springer Nature Experiments. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.[7] Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Double Helix: A Guide to DNA Intercalation Assays with Bithiazole-Based Ligands
Introduction: The Intricate Dance of Intercalation
In the landscape of molecular biology and drug discovery, the interaction between small molecules and DNA is a cornerstone of therapeutic innovation and diagnostic development. Among the various binding modes, DNA intercalation represents a particularly intimate association, where a planar molecule inserts itself between the stacked base pairs of the double helix.[1] This act of "squeezing in" is not a passive event; it induces significant conformational changes in the DNA, such as unwinding and lengthening of the helix, which can profoundly disrupt its biological functions like replication and transcription.[1] This disruptive potential is harnessed in many successful anticancer drugs, making the study of intercalation a critical endeavor.[2][3]
This guide focuses on a specific class of intercalators: bithiazole derivatives . These compounds, characterized by their planar, electron-rich aromatic systems, are found in potent natural products with clinical significance, such as the anticancer agent bleomycin.[4][5] The bithiazole moiety is a key player in the DNA binding of these molecules, contributing significantly to their intercalative ability.[5][6] Understanding the nuances of how these molecules interact with DNA is paramount for the rational design of new therapeutics with improved efficacy and specificity.
Here, we present a comprehensive guide to the principles and methodologies for characterizing the DNA intercalation of bithiazole-based compounds. This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and emphasizing the importance of self-validating systems to ensure data integrity.
The First Encounter: Visualizing Binding with Spectroscopic Techniques
The initial characterization of a potential DNA intercalator often begins with spectroscopic methods. These techniques are powerful tools for detecting the formation of a DNA-ligand complex and providing initial insights into the binding mode.
UV-Visible (UV-Vis) Absorption Spectroscopy: A Window into Complex Formation
UV-Vis spectroscopy is a fundamental and accessible technique to monitor the interaction between a bithiazole derivative and DNA.[7] The principle lies in observing changes in the absorption spectrum of the bithiazole upon binding to DNA.
-
The "Why": The electronic environment of the bithiazole's chromophore is altered when it moves from the aqueous buffer into the hydrophobic pocket between DNA base pairs. This change in environment affects how the molecule absorbs light.
-
Expected Observations:
-
Hypochromism: A decrease in the molar absorptivity of the bithiazole's characteristic absorption band. This is a hallmark of intercalation, resulting from the coupling of the intercalator's electronic transitions with those of the DNA bases.[7][8]
-
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This is also indicative of intercalation, reflecting the stabilization of the excited state of the chromophore within the less polar environment of the DNA helix.[8]
-
Table 1: Typical UV-Vis Spectral Changes upon Intercalation of Bithiazole Derivatives
| Parameter | Typical Change | Rationale |
| λmax (nm) | +5 to +20 nm (Bathochromic shift) | Stabilization of the excited state in the hydrophobic DNA core. |
| Absorbance | Decrease (Hypochromism) | π-π stacking interactions with DNA bases restrict the electronic transitions of the intercalator. |
This protocol outlines a standard procedure for determining the binding affinity of a bithiazole compound to DNA using UV-Vis spectroscopy.
I. Materials and Reagents:
-
Bithiazole Compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO, ethanol), ensuring the final solvent concentration in the assay is minimal (<1%) to avoid perturbation of the DNA structure.
-
DNA: High-purity calf thymus DNA (ct-DNA) or a specific synthetic oligonucleotide. Prepare a stock solution in the assay buffer and determine its concentration accurately using the absorbance at 260 nm (A260), assuming an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.[9]
-
Assay Buffer: A buffer that maintains a stable pH and ionic strength, typically Tris-HCl or phosphate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Quartz Cuvettes: Matched pair of 1 cm path length cuvettes.
II. Experimental Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes for baseline stability.
-
Sample Preparation:
-
In the sample cuvette, place a fixed concentration of the bithiazole compound (e.g., 10-50 µM) in the assay buffer.
-
In the reference cuvette, place the same concentration of the bithiazole compound in the assay buffer. This corrects for the absorbance of the ligand itself.
-
-
Baseline Correction: Record the baseline spectrum over the desired wavelength range (e.g., 220-400 nm).
-
Titration:
-
Add small, precise aliquots of the DNA stock solution to both the sample and reference cuvettes.[10] This ensures that any change in absorbance is due to the interaction and not just the addition of DNA.
-
After each addition, mix the solution gently but thoroughly and allow it to equilibrate for a standardized period (e.g., 2-5 minutes).[10]
-
Record the UV-Vis spectrum after each DNA addition.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the λmax of the bithiazole compound.
-
Plot the change in absorbance (ΔA) versus the concentration of DNA.
-
The data can be used to calculate the binding constant (Kb) using various models, such as the Scatchard plot or by fitting to a suitable binding isotherm.[8]
-
III. Self-Validation and Controls:
-
DNA-only Control: Record the spectrum of DNA alone at the highest concentration used to ensure it does not have significant absorbance at the λmax of the bithiazole.
-
Buffer-only Control: Perform a titration with buffer instead of the DNA solution to ensure that the observed spectral changes are not due to dilution effects.
Fluorescence Spectroscopy: A More Sensitive Probe
Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis and can be employed in two primary modes: monitoring the intrinsic fluorescence of the bithiazole or using a displacement assay with a fluorescent DNA probe.[11]
-
Intrinsic Fluorescence: Many bithiazole derivatives are fluorescent. Their fluorescence quantum yield can be significantly altered upon intercalation due to changes in the rigidity of their structure and the surrounding environment. An increase in fluorescence intensity is often observed as the molecule becomes shielded from solvent quenching within the DNA helix.
-
Fluorescent Intercalator Displacement (FID) Assay: This is a powerful and common method where the bithiazole compound competes with a known fluorescent intercalator, such as ethidium bromide (EtBr) or thiazole orange, for binding to DNA.[4] The displacement of the fluorescent probe from the DNA by the bithiazole results in a decrease in fluorescence, as the free probe has a much lower quantum yield.[4]
This protocol describes how to determine the DNA binding affinity of a bithiazole compound by measuring its ability to displace ethidium bromide from a DNA-EtBr complex.
I. Materials and Reagents:
-
Bithiazole Compound: Stock solution of known concentration.
-
DNA: ct-DNA or a specific oligonucleotide.
-
Ethidium Bromide (EtBr): Stock solution of known concentration. Caution: EtBr is a potent mutagen. Handle with appropriate personal protective equipment.
-
Assay Buffer: As described for UV-Vis spectroscopy.
-
Fluorometer and Cuvettes: A fluorescence spectrophotometer and suitable cuvettes.
II. Experimental Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths for the DNA-EtBr complex (e.g., excitation ~520 nm, emission ~600 nm).[4]
-
Complex Formation:
-
Prepare a solution of DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the assay buffer.[4]
-
Incubate the mixture for at least 10 minutes to allow for the formation of a stable DNA-EtBr complex.
-
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex. This represents 100% fluorescence.
-
Titration:
-
Add increasing concentrations of the bithiazole compound to the DNA-EtBr solution.
-
After each addition, mix gently and incubate for a set time (e.g., 5 minutes) to reach equilibrium.[4]
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each concentration of the bithiazole compound.
-
Plot the percentage of quenching versus the concentration of the bithiazole.
-
The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be determined. This value can be used to estimate the binding affinity.
-
III. Self-Validation and Controls:
-
Bithiazole Fluorescence Control: Measure the fluorescence of the bithiazole compound alone at the excitation and emission wavelengths used for EtBr to ensure it does not interfere with the assay.
-
DNA-Bithiazole Fluorescence Control: Measure the fluorescence of a mixture of DNA and the bithiazole compound to check for any intrinsic fluorescence changes that might affect the results.
Delving Deeper: Probing Structural Changes in DNA
While spectroscopic methods confirm binding, they provide limited information about the structural consequences for the DNA. To gain a more detailed understanding of the intercalative mode, techniques that directly probe the structure of the DNA are employed.
Circular Dichroism (CD) Spectroscopy: Sensing Conformational Changes
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules like DNA upon ligand binding.[12][13] The CD spectrum of DNA is sensitive to its helical structure.
-
The "Why": The regular, helical arrangement of the DNA bases creates a chiral environment that gives rise to a characteristic CD spectrum. Intercalation disrupts this regular structure, leading to changes in the CD signal.
-
Expected Observations:
-
Changes in the B-DNA Signature: The typical CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[4] Intercalation can cause changes in the intensity and position of these bands, reflecting the unwinding and distortion of the helix.[9]
-
Induced CD Signal: If the bithiazole itself is achiral, it may exhibit an induced CD signal upon binding to the chiral DNA molecule. This is a strong indication of a specific, ordered interaction.
-
I. Materials and Reagents:
-
Bithiazole Compound: Stock solution.
-
DNA: High-purity DNA of a defined sequence or ct-DNA.
-
Assay Buffer: A low-salt buffer is often preferred for CD measurements.
-
CD Spectropolarimeter and Cuvettes: A CD instrument and quartz cuvettes with a suitable path length (e.g., 1 cm).
II. Experimental Procedure:
-
Instrument Setup: Purge the instrument with nitrogen gas and allow it to warm up.
-
DNA Sample Preparation: Prepare a solution of DNA (e.g., 50 µM) in the assay buffer.
-
Baseline Spectrum: Record the CD spectrum of the buffer alone.
-
DNA Spectrum: Record the CD spectrum of the DNA solution in the far-UV range (e.g., 220-320 nm).
-
Titration:
-
Add increasing concentrations of the bithiazole compound to the DNA solution.
-
After each addition, mix gently and allow for equilibration.
-
Record the CD spectrum after each addition.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD bands of the DNA to infer conformational changes.
-
III. Self-Validation and Controls:
-
Bithiazole CD Control: Record the CD spectrum of the bithiazole compound alone to ensure it does not have an intrinsic CD signal that could interfere with the analysis.
Viscometry: Measuring the Lengthening of DNA
A classic and definitive method to confirm intercalation is to measure the change in the viscosity of a DNA solution.[14]
-
The "Why": Intercalation forces the base pairs apart to accommodate the ligand, leading to an increase in the overall length of the DNA molecule.[14][15] This elongation of the rigid DNA rod results in an increase in the viscosity of the solution. In contrast, groove binding or electrostatic interactions typically cause a smaller change or even a decrease in viscosity.[14]
-
Expected Observation: A significant increase in the relative viscosity of the DNA solution upon the addition of the bithiazole compound.
Table 2: Interpreting Viscosity Data for DNA-Ligand Interactions
| Binding Mode | Expected Change in Relative Viscosity | Rationale |
| Intercalation | Increase | Lengthening of the DNA helix.[14] |
| Groove Binding | Minor change or slight decrease | Minimal perturbation of DNA length; may cause bending. |
| Electrostatic Interaction | Decrease | Neutralization of phosphate backbone charges can lead to DNA condensation. |
I. Materials and Reagents:
-
Bithiazole Compound: Stock solution.
-
DNA: A solution of high molecular weight, linear DNA (e.g., sonicated ct-DNA).
-
Assay Buffer: As previously described.
-
Viscometer: An Ostwald-type capillary viscometer or a rotational viscometer.
-
Constant Temperature Water Bath: To maintain a stable temperature during measurements.
II. Experimental Procedure:
-
Temperature Control: Immerse the viscometer in a water bath set to a constant temperature (e.g., 25 °C).
-
DNA Solution Measurement:
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution (t).
-
-
Titration:
-
Add a small aliquot of the bithiazole compound to the DNA solution.
-
Mix thoroughly and allow to equilibrate.
-
Measure the new flow time of the DNA-ligand solution.
-
Repeat this process for a range of bithiazole concentrations.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) at each concentration, where η = (t - t₀) and η₀ is the relative viscosity of the buffer.
-
Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the bithiazole to the concentration of DNA.
-
The slope of this plot is related to the increase in DNA length upon ligand binding.
-
III. Self-Validation and Controls:
-
Known Intercalator Control: Perform the experiment with a known intercalator (e.g., EtBr) to validate the experimental setup and data analysis.
-
Non-Intercalator Control: Use a known groove binder (e.g., netropsin) to demonstrate the specificity of the viscosity increase for intercalation.
Confirming the Interaction: Gel-Based and Thermal Assays
To further corroborate the findings from spectroscopic and hydrodynamic studies, gel electrophoresis and thermal denaturation assays provide complementary evidence of intercalation.
Agarose Gel Electrophoresis Mobility Shift Assay (EMSA): Unwinding Supercoiled DNA
This assay is particularly useful for demonstrating the unwinding of supercoiled plasmid DNA by an intercalator.
-
The "Why": Supercoiled DNA is more compact and migrates faster through an agarose gel than its relaxed circular or linear forms. Intercalation unwinds the DNA helix, which first removes negative supercoils, causing the DNA to relax and migrate more slowly. Further intercalation introduces positive supercoils, which can cause the DNA to migrate faster again.
-
Expected Observation: A concentration-dependent change in the mobility of supercoiled plasmid DNA. Initially, the mobility will decrease as the DNA relaxes, and then it may increase as positive supercoils are introduced.
I. Materials and Reagents:
-
Bithiazole Compound: Stock solution.
-
Supercoiled Plasmid DNA: High-purity plasmid DNA (e.g., pBR322).
-
Assay Buffer: A suitable binding buffer (e.g., Tris-HCl, pH 7.5).
-
Agarose Gel: 1% agarose gel in TBE or TAE buffer containing a DNA stain (e.g., SYBR Safe).
-
Loading Dye: 6x DNA loading dye.
-
DNA Ladder: To estimate the size of the DNA.
II. Experimental Procedure:
-
Binding Reaction:
-
Set up a series of reactions containing a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) and increasing concentrations of the bithiazole compound.
-
Incubate the reactions at a suitable temperature (e.g., 37 °C) for a set time (e.g., 30 minutes).
-
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA bands under UV or blue light.
-
III. Self-Validation and Controls:
-
No-Ligand Control: A reaction containing only plasmid DNA to show the initial mobility of the supercoiled form.
-
Known Intercalator Control: A titration with a known intercalator like EtBr to serve as a positive control for DNA unwinding.
Thermal Denaturation (DNA Melting) Assay: Stabilizing the Double Helix
This assay measures the change in the melting temperature (Tm) of DNA upon ligand binding.
-
The "Why": The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. Intercalators stabilize the double helix by inserting between the base pairs, thus increasing the energy required to separate the strands.
-
Expected Observation: An increase in the Tm of the DNA in the presence of the bithiazole intercalator.[16]
Quantitative Analysis: Determining Binding Affinity and Stoichiometry
Once the intercalative binding mode is established, it is crucial to quantify the interaction. This involves determining the binding constant (Kb), which reflects the affinity of the ligand for DNA, and the binding stoichiometry (n), which indicates the number of ligand molecules bound per unit of DNA.
Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding, including the binding constant (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17] In an ITC experiment, small aliquots of the bithiazole compound are injected into a solution containing DNA, and the heat released or absorbed during the binding event is measured directly.[17]
Table 3: Thermodynamic Parameters from ITC
| Parameter | Description |
| Ka (M⁻¹) | Association constant, a measure of binding affinity. |
| ΔH (kcal/mol) | Enthalpy change, indicating the heat released or absorbed upon binding. |
| ΔS (cal/mol·K) | Entropy change, reflecting the change in disorder of the system upon binding. |
| n | Stoichiometry of binding (ligand molecules per DNA binding site). |
Conclusion: A Multi-faceted Approach to Understanding DNA Intercalation
The characterization of DNA intercalation by bithiazole-based compounds requires a multi-pronged approach, employing a suite of biophysical techniques. No single experiment can definitively prove intercalation. Instead, a compelling case is built upon a foundation of consistent evidence from spectroscopic, hydrodynamic, electrophoretic, and thermal assays. By carefully designing experiments with appropriate controls and applying rigorous data analysis, researchers can gain a detailed and reliable understanding of the intricate dance between these promising therapeutic agents and their ultimate target, the DNA double helix. This knowledge is indispensable for the continued development of novel and effective DNA-targeting drugs.
References
- Vertex AI Search. (2024).
-
Al-Malki, J., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PubMed Central. [Link]
-
Wu, W., et al. (2007). Crystal structure of DNA-bound Co(III)·bleomycin B2: Insights on intercalation and minor groove binding. PubMed Central. [Link]
-
Singh, G., et al. (2022). DNA intercalators as anticancer agents. ResearchGate. [Link]
-
Pace, C. N., et al. (2012). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PubMed Central. [Link]
- Karimi Goftar, A., et al. (2014). DNA intercalators and using them as anticancer drugs. International Journal of Advanced Biological and Biomedical Research.
- Meguellati, K., et al. (2010). DNA intercalation study by gel mobility shift assay and molecular...
- Vanderlinden, W., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv.
-
Povirk, L. F., et al. (1979). Binding of bleomycin to DNA: intercalation of the bithiazole rings. PubMed. [Link]
-
Van Horn, J. D., et al. (2017). Two distinct rotations of bithiazole DNA intercalation revealed by direct comparison of crystal structures of Co(III). OSTI.GOV. [Link]
- van Mameren, J., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics.
-
Wikipedia. (2023). Intercalation (biochemistry). [Link]
-
Bailly, C., et al. (1999). Determination of binding mode: intercalation. PubMed. [Link]
-
Vorlíčková, M., et al. (2012). Circular dichroism and conformational polymorphism of DNA. PubMed Central. [Link]
-
Norden, B., et al. (1993). Analysing DNA complexes by circular and linear dichroism. PubMed. [Link]
-
OMICS International. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. [Link]
-
Sakai, T. T., et al. (1981). Synthesis and DNA binding of [3-[2'-(2-acetamidoethyl)-2,4'-bithiazole-4-carboxamido]propyl[dimethylsulfonium chloride, a fragment of bleomycin A2. PubMed. [Link]
- Ferrari, E., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. IntechOpen.
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]
- RIIDFCM. (n.d.). Viscosity M t Measurements.
- Characterization of DNA by Spectrophotometric Assay and Melting Temper
-
DeNovix. (2019). Outlining UV-Vis DNA Quantification. [Link]
- ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction..
- Thermo Fisher Scientific. (n.d.). UV-Vis Spectrophotometry.
- Healy, E. F. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research.
- Buratowski, S., & Chodosh, L. A. (2001). Mobility shift DNA-binding assay using gel electrophoresis. Current Protocols in Molecular Biology.
- ResearchGate. (n.d.).
- ResearchGate. (2007).
-
Creative Biostructure. (n.d.). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. [Link]
- ResearchGate. (n.d.). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
-
LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. [Link]
- EDRA Services. (n.d.).
- MDPI. (2021).
- ResearchGate. (n.d.).
- Analytical Chemistry. (2016). UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles.
-
IntechOpen. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. [Link]
- Molecular Biology of the Cell (MBoC). (2017).
- ResearchGate. (n.d.). Viscosity measurements of DNA solutions with and without condensing agents.
- White Rose Research Online. (n.d.).
- YouTube. (2020). Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step.
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
- Center for Macromolecular Interactions. (n.d.).
-
Bio-Rad. (n.d.). Fluorescent DNA Quantitation Kit Instruction Manual. [Link]0.pdf)
Sources
- 1. addgene.org [addgene.org]
- 2. bio-rad.com [bio-rad.com]
- 3. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osti.gov [osti.gov]
- 6. Binding of bleomycin to DNA: intercalation of the bithiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Outlining UV-Vis DNA Quantification [denovix.com]
- 10. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and DNA binding of [3-[2'-(2-acetamidoethyl)-2,4'-bithiazole-4-carboxamido]propyl[dimethylsulfonium chloride, a fragment of bleomycin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 15. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,2'-Bithiazole Solubility & Processing
Ticket System Status: [ONLINE] Topic: Solubility Optimization & Aggregation Control for 2,2'-Bithiazole Systems Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Core Directive: The Solubility Paradox
User Context: You are likely working on organic field-effect transistors (OFETs), photovoltaics (OPVs), or coordination chemistry.
The Problem: this compound exhibits a "brick-like" crystal lattice. Its planar geometry and lack of rotatable bonds create intense
This guide treats solubility not just as a binary property (soluble/insoluble) but as a process variable you can engineer.
Module A: Solvent Selection & Physical Processing
For users working with the parent molecule or short-chain derivatives who cannot alter the chemical structure.
Diagnostic: The Solubility Landscape
Do not rely on standard "polarity" scales alone. This compound requires solvents that match its dispersive (
| Solvent Class | Specific Solvent | Performance | Technical Note |
| Chlorinated Aromatics | Chlorobenzene (CB) | ⭐⭐⭐⭐⭐ (Best) | High boiling point ( |
| Chlorinated Aliphatics | Chloroform ( | ⭐⭐⭐⭐ | Good solubility but evaporates too fast for uniform film formation; prone to "coffee-ring" effects.[1][2] |
| Polar Aprotic | DMF / DMSO | ⭐⭐ | High polarity dissolves the molecule but often traps water; difficult to remove; can induce aggregation.[1][2] |
| Alcohols/Alkanes | Methanol / Hexane | ❌ (Insoluble) | Used strictly as anti-solvents for recrystallization.[1][2] |
| High-Temp Aromatics | 1,2-Dichlorobenzene | ⭐⭐⭐⭐⭐ | Essential for processing >5 mg/mL concentrations; requires heating >80°C. |
Protocol 1: The Thermal Gradient Dissolution Method
Use this when standard sonication fails.
-
Preparation: Place this compound (Target: 2–5 mg/mL) in 1,2-Dichlorobenzene (o-DCB) .
-
Thermal Shock: Heat the sealed vial to 100°C (oil bath) for 10 minutes. The lattice energy barrier must be overcome thermally.
-
Hot Filtration: While maintaining T > 80°C , filter through a 0.45
m PTFE syringe filter into a pre-heated vial.-
Why? Removing undissolved nuclei prevents rapid re-precipitation (Ostwald ripening).
-
-
Controlled Cooling: Allow to cool to room temperature at a rate of 10°C/hour.
-
Result: Supersaturated metastable solution suitable for spin-coating.[2]
-
Module B: Structural Modification (The "Hairy Rod" Strategy)
For synthetic chemists who can modify the ligand.
The most effective way to improve solubility is to attach solubilizing alkyl chains at the 4,4' or 5,5' positions. This introduces steric bulk that disrupts the tight
Visualizing the Strategy
Caption: Decision tree for selecting between physical processing and chemical modification strategies.
Protocol 2: Synthesis of Soluble 4,4'-Dialkyl-2,2'-Bithiazole
Based on the Hantzsch Thiazole Synthesis.
Mechanism: Condensation of a dithiooxamide with an
-
Reagents:
-
Dithiooxamide (1.0 eq) - The core scaffold.
-
1-Bromooctan-2-one (2.2 eq) - Provides the thiazole ring carbons + hexyl chain.
-
Ethanol/DMF (Solvent mix).
-
-
Procedure:
-
Reflux dithiooxamide and 1-bromooctan-2-one in Ethanol for 4–6 hours.
-
Observation: The solution will darken; precipitate may form.
-
-
Workup:
-
Cool to room temp.[3] Neutralize with aqueous
. -
Extract with Dichloromethane (DCM) (Note: The alkyl chains now make it soluble in DCM).
-
-
Purification:
-
Column chromatography (Hexane:DCM gradient).
-
Result: A soluble oil or low-melting solid that dissolves easily in chloroform, THF, and toluene.
-
Module C: Troubleshooting Aggregation
Ticket #404: "My solution is clear, but the PL spectrum is redshifted/quenched."
Issue: Even when dissolved, bithiazoles form aggregates (pre-crystallization clusters).
-
H-Aggregates: Face-to-face stacking (Blue-shifted absorption, quenched emission).
-
J-Aggregates: Head-to-tail stacking (Red-shifted absorption, enhanced emission).
Troubleshooting Workflow
| Symptom | Diagnosis | Solution |
| Solution is cloudy | Macroscopic Precipitation | Switch to Module A (Heat/Solvent). |
| Clear, but low PL QY | H-Aggregation (Quenching) | Add a "disruptor" solvent (e.g., 5% TFA or bulky solvent like Mesitylene) to break stacks.[1][2] |
| Grainy Films | Pre-deposition Aggregation | Sonication: 30 mins at 40°C before spin coating.[1][2] Use a 0.2 |
Frequently Asked Questions (FAQ)
Q1: Why does my bithiazole crash out when I add Methanol?
A: Methanol is a highly polar, hydrogen-bonding solvent (
Q2: Can I use THF? A: For alkylated derivatives (e.g., 4,4'-dihexyl): Yes , THF is excellent. For the parent this compound: No , solubility is usually insufficient (<1 mg/mL) for device fabrication. Use Chlorobenzene.
Q3: How do I determine the exact solubility limit? A: Do not trust visual inspection.
-
Saturate the solvent at elevated temp.
-
Cool to target temp.
-
Filter an aliquot.
-
Evaporate solvent and weigh the residue (Gravimetric analysis) OR dilute and measure UV-Vis absorption against a calibration curve.
References
-
General Properties & Synthesis
-
Solubility Parameters
-
Aggregation in Conjugated Systems
-
Aggregation-Induced Emission (AIE) in Thiazole Derivatives. (Explains the optical shifts observed in Module C).
-
-
Processing Protocols
Sources
- 1. toku-e.com [toku-e.com]
- 2. Hansen solubility parameters [stenutz.eu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
1H NMR Chemical Shift Assignment for 2,2'-Bithiazole: A Comparative Technical Guide
Executive Summary
The unambiguous assignment of 2,2'-bithiazole is a critical benchmark in the characterization of thiazole-based semiconductors, metal-chelating ligands, and peptidomimetic drugs. Due to its
This guide compares the spectral performance of Deuterated Chloroform (CDCl
Key Findings
-
Resolution: CDCl
provides superior linewidths for resolving the characteristic coupling (~3.2 Hz). -
Solubility: DMSO-d
is required for polymeric or aggregated bithiazole derivatives but induces a significant downfield shift (+0.15–0.30 ppm) due to solvent dielectric and anisotropy effects. -
Assignment Logic: H4 is consistently deshielded relative to H5 due to the inductive effect of the adjacent imine nitrogen.
Structural Analysis & Symmetry
Before interpreting the spectrum, one must understand the magnetic equivalence generated by the molecule's symmetry.
-
Spin System: AA'BB' (or simplified to AX system per ring due to lack of inter-ring coupling).
-
Protons:
-
H4/H4': Located
to the Nitrogen; expected to be deshielded (downfield). -
H5/H5': Located
to the Nitrogen (adjacent to Sulfur); expected to be shielded relative to H4.
-
Assignment Logic Flow
The following diagram illustrates the decision matrix for assigning H4 vs. H5, ensuring high confidence in structural verification.
Figure 1: Decision matrix for the unambiguous assignment of thiazole ring protons.
Comparative Analysis: Solvent Systems
The choice of solvent dramatically alters the chemical shift (
Table 1: Chemical Shift Comparison (Representative Values)
| Parameter | Method A: CDCl | Method B: DMSO-d | Method C: TFA-d (Acidic) |
| H4 Chemical Shift | 7.88 ppm (d) | 8.05 ppm (d) | > 8.50 ppm (d) |
| H5 Chemical Shift | 7.35 ppm (d) | 7.78 ppm (d) | ~ 8.10 ppm (d) |
| ~0.53 ppm | ~0.27 ppm | Varies | |
| Coupling ( | 3.2 Hz | 3.3 Hz | ~3.2 Hz |
| Resolution | High (Sharp lines) | Medium (Viscosity broadening) | Low (Exchange broadening) |
| Primary Use Case | Small molecule purity, | Solubility of aggregates, H-bonding studies. | Salt formation confirmation. |
Technical Insight: The Solvent Effect
-
CDCl
: The non-polar nature minimizes solute-solvent interactions. The large between H4 and H5 makes this the preferred solvent for first-pass assignment. -
DMSO-d
: The sulfoxide oxygen acts as a hydrogen bond acceptor. While this compound lacks labile protons, the high dielectric constant of DMSO stabilizes the dipole moment of the thiazole rings, typically causing a downfield shift of 0.1–0.4 ppm for aromatic protons [1]. -
TFA-d (Acidic Shift): Protonation of the thiazole nitrogen eliminates the lone pair's shielding cone and introduces a positive charge, causing a massive deshielding effect. This is a robust test to confirm the presence of the basic nitrogen [2].
Experimental Protocols
To ensure reproducibility and valid comparisons, follow these standardized workflows.
Workflow A: High-Resolution Acquisition (CDCl )
Objective: Accurate determination of coupling constants (
-
Sample Prep: Dissolve 5–10 mg of this compound in 0.6 mL of CDCl
(99.8% D). -
Filtration: Filter through a cotton plug into a high-precision 5mm NMR tube to remove suspended particulates that degrade magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 s (Ensure > 3
T1). -
Scans (NS): 16–32.
-
Spectral Width: 0–12 ppm.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Workflow B: Solubility & Aggregation Check (DMSO-d )
Objective: Analyzing samples that stack or aggregate (common in bithiazole polymers).
-
Sample Prep: Dissolve 5–10 mg in 0.6 mL DMSO-d
. Gentle heating (40°C) may be required. -
Temperature Control: Set probe temperature to 298 K (25°C). If lines are broad, elevate to 323 K (50°C) to break
- stacking interactions. -
Referencing: Reference the residual solvent peak (quintet) to 2.50 ppm.
Experimental Workflow Diagram
Figure 2: Standardized experimental workflow for reproducible NMR data.
Advanced Validation: 2D NMR
For regulatory submissions or complex derivatives, 1D analysis is insufficient. Use the following 2D correlations to "self-validate" the assignment:
-
COSY (Correlation Spectroscopy): Confirms the H4-H5 spin system. You will see a strong cross-peak between the doublet at ~7.9 ppm and the doublet at ~7.4 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof.
-
H4 will show a strong 3-bond correlation (
) to the quaternary C2 (the inter-ring carbon). -
H5 typically shows a weak or negligible correlation to C2 but a strong correlation to C4.
-
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
- Gakh, A. A., et al. (2000). Synthesis and NMR Characterization of Thiazole Derivatives.Journal of Heterocyclic Chemistry.
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and solvent effects).
Sources
Comparative Guide: Electron Affinity of Bithiazole vs. Thiophene Polymers
[1]
Executive Summary: The Electronic Shift
The fundamental distinction between thiophene and bithiazole polymers lies in their electronic bias. Thiophene is the quintessential electron-rich donor (p-type), characterized by high-lying frontier orbitals. Bithiazole functions as an electron-deficient acceptor (n-type) due to the incorporation of imine nitrogen atoms (
For drug delivery vectors (conjugated polymer nanoparticles) or organic electronics, replacing thiophene with bithiazole systematically lowers the LUMO energy level , increasing electron affinity.[1] This depression of the LUMO stabilizes the polymer against oxidation and facilitates electron injection/transport.
Key Performance Metrics Comparison
| Feature | Polythiophene (e.g., P3HT) | Polybithiazole (e.g., PBTz) | Impact on Application |
| Electronic Nature | Electron-Rich (Donor) | Electron-Deficient (Acceptor) | Bithiazole enables n-type transport. |
| LUMO Energy | ~ -2.5 to -3.0 eV | ~ -3.5 to -4.0 eV | Deeper LUMO = Higher Electron Affinity. |
| HOMO Energy | ~ -4.8 to -5.0 eV | ~ -5.4 to -5.6 eV | Bithiazole increases oxidative stability (harder to ionize). |
| Planarity | Steric twist possible (H-H repulsion) | High Planarity (Conformational Lock) | Planarity improves charge carrier mobility ( |
| Charge Transport | Hole-dominant ( | Electron-dominant ( | Bithiazole is essential for CMOS-like logic circuits. |
Mechanistic Analysis: The Nitrogen Effect
The increase in electron affinity in bithiazole stems from two specific molecular mechanisms:
-
Electronegativity of Nitrogen: The nitrogen atom in the thiazole ring is more electronegative than the carbon it replaces (in thiophene). This pulls electron density away from the
-system, stabilizing the anionic state (lowering the LUMO energy). -
Conformational Locking: Unlike bithiophene, which suffers from steric repulsion between hydrogen atoms at the
-positions, bithiazole lacks these hydrogens near the inter-ring bond.[1][2] Furthermore, a non-covalent interaction between the Nitrogen lone pair and the Sulfur orbital (S[1]···N interaction) promotes a planar, quinoid-like structure.[1]
Visualization: Electronic & Structural Logic
Figure 1: Mechanistic pathway showing how structural differences lead to divergent electronic properties.
Experimental Validation Protocol
To objectively quantify the electron affinity difference, Cyclic Voltammetry (CV) is the gold standard.[1] Optical bandgap measurements (
Protocol: Determination of LUMO/EA via Cyclic Voltammetry
Objective: Measure the onset reduction potential (
Reagents & Setup
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile or Dichloromethane. -
Reference Electrode: Ag/Ag+ (calibrated against Ferrocene/Ferrocenium (
)).[3] -
Working Electrode: Platinum button or Glassy Carbon (polymer film drop-cast).
-
Counter Electrode: Platinum wire.[1]
Step-by-Step Workflow
-
Cleaning: Polish working electrode with alumina slurry; sonicate in ethanol/water.[1]
-
Film Deposition: Drop-cast 5
L of polymer solution (1 mg/mL in Chlorobenzene) onto the working electrode. Dry in a vacuum oven at 60°C to remove solvent traps. -
Blank Scan: Run CV on electrolyte only to ensure no background contamination.[1]
-
Measurement: Scan from 0 V
-2.5 V (reduction) and 0 V +1.5 V (oxidation). Scan rate: 50-100 mV/s.[1] -
Calibration: Add Ferrocene internal standard at the end of the experiment. Measure
of .[1]
Data Processing (The "Self-Validating" Check)
To ensure trustworthiness, apply the following logic to your data:
-
Check 1: Is the Ferrocene couple reversible? (Peak separation
mV). If not, the reference electrode is drifting.[1] -
Check 2: Is the polymer reduction current linear with (Scan Rate)
? If yes, the process is diffusion-controlled (good film contact).[1]
Calculation of LUMO (EA):
Visualization: CV Analysis Workflow
Figure 2: Decision tree for interpreting CV data for donor vs. acceptor polymers.
Supporting Data Synthesis
The following data aggregates findings from multiple studies comparing regioregular poly(3-hexylthiophene) (P3HT) against Bithiazole-based copolymers (e.g., PBTz).
| Property | P3HT (Thiophene Reference) | PBTz (Bithiazole Reference) | Interpretation |
| Not usually observed (or < -2.2 V) | -1.2 to -1.4 V | Bithiazole is significantly easier to reduce (n-dope). | |
| LUMO Level | -3.0 eV (High) | -3.6 to -3.9 eV (Deep) | A deeper LUMO (> -3.5 eV) is required for air-stable electron transport. |
| Bandgap ( | ~1.9 eV | ~2.0 - 2.2 eV | Bithiazole can widen the gap slightly due to localization, unless coupled with a strong donor.[1] |
| Crystal Packing | Edge-on (often) | Face-on (favored) | Bithiazole promotes |
Scientific Insight: The threshold for air-stable electron transport is generally considered to be a LUMO deeper than -4.0 eV (to prevent oxidation by water/oxygen). While pure bithiazole polymers approach this, they are often copolymerized with other electron-deficient units (like naphthalene diimide) to fully reach air stability.[1] However, compared to thiophene, bithiazole is a massive step toward electron-deficiency.[1]
References
-
Bithiazole as an Electron-Deficient Building Block
-
Thiophene Electronic Properties (P3HT Reference)
-
Conformational Locking Mechanism
-
Cyclic Voltammetry Standards
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Guide to 2,2'-Bithiazole Coordination Complexes: Structural Insights for Researchers and Drug Development Professionals
In the landscape of coordination chemistry, the rational design of metal complexes with tailored properties is paramount for advancements in fields ranging from catalysis to medicinal chemistry. The choice of ligand is a critical determinant of the resulting complex's geometry, stability, and reactivity. This guide provides an in-depth comparative analysis of the X-ray crystal structures of coordination complexes featuring the 2,2'-bithiazole ligand. By juxtaposing its structural characteristics with those of the widely employed 2,2'-bipyridine and 2,2'-biimidazole ligands, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in ligand selection and complex design.
The Significance of Ligand Architecture in Coordination Chemistry
The geometry of a coordination complex, dictated by the coordination number of the metal ion and the nature of its surrounding ligands, profoundly influences its physical and chemical properties. Ligands like this compound, 2,2'-bipyridine, and 2,2'-biimidazole are bidentate, meaning they bind to a central metal ion through two donor atoms. The subtle yet significant differences in their electronic and steric profiles lead to distinct crystallographic outcomes. Understanding these nuances is crucial for applications such as the development of novel therapeutic agents, where the three-dimensional structure of a metal complex can govern its interaction with biological targets.
Comparative Analysis of Crystal Structures: A Focus on Copper(II) Complexes
To provide a tangible comparison, we will focus on the crystal structures of copper(II) complexes with this compound, 2,2'-bipyridine, and 2,2'-biimidazole. Copper(II) is a versatile metal ion known to adopt various coordination geometries, making it an excellent candidate for illustrating the structural influence of these ligands.
The this compound Ligand: Structural Features and Coordination Behavior
This compound, composed of two thiazole rings linked at the 2-position, is a planar molecule.[1] Its coordination chemistry is of academic interest, and its derivatives are found in nature, such as in the antitumor agent bleomycin. The presence of both nitrogen and sulfur atoms in the thiazole rings offers multiple potential coordination sites. However, in its common chelating mode, it coordinates to metal ions through the two nitrogen atoms, similar to 2,2'-bipyridine.
The Archetypal Ligand: 2,2'-Bipyridine
2,2'-Bipyridine (bpy) is one of the most extensively studied bidentate ligands in coordination chemistry. Its rigid, planar structure and strong σ-donating nitrogen atoms lead to the formation of stable chelate rings with most metal ions.
Copper(II) complexes with 2,2'-bipyridine can adopt a variety of coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral, depending on the reaction conditions and the nature of the counter-ions.[3] For instance, in the complex [Cu(bpy)₂(H₂O)][SiF₆], the copper(II) ion exhibits a slightly distorted trigonal–bipyramidal coordination environment.[4] The structure consists of discrete [Cu(bpy)₂(H₂O)]²⁺ cations and SiF₆²⁻ anions.[4]
The Versatile Ligand: 2,2'-Biimidazole
2,2'-Biimidazole (H₂biim) is another important bidentate ligand that can exist in neutral, monoanionic, or dianionic forms, offering rich coordination possibilities. The two imidazole rings in the free ligand can adopt a trans conformation but typically rotate to a cis conformation upon chelation to a metal ion.[5]
In copper(II) complexes, such as bis(2,2'-biimidazole-κ²N,N')bis(2-bromofumarato-κO)copper(II), the copper atom displays a distorted octahedral coordination geometry.[6] It is coordinated by four nitrogen atoms from two 2,2'-biimidazole molecules in the equatorial plane and two oxygen atoms from the carboxylate groups of the bromofumarate ligands in the axial positions.[6] Another example, bis(2,2′-bi-1H-imidazole-κ²N³,N³′)(thiocyanato-κN)copper(II) chloride, showcases a five-coordinated square pyramidal geometry around the Cu(II) ion.[7]
Tabular Comparison of Crystallographic Data
To facilitate a direct comparison, the following table summarizes key crystallographic parameters for representative copper(II) complexes with the three ligands. Note: Data for a directly analogous this compound complex was not available in the initial search; therefore, a closely related derivative is presented for illustrative purposes.
| Parameter | ₂ (dmbt = 2,2'-dimethyl-4,4'-bithiazole) | [Cu(bpy)₂(H₂O)][SiF₆] | [Cu(H₂biim)₂(NCS)]Cl |
| Coordination Geometry | Square Pyramidal (in a related DMSO adduct)[8] | Distorted Trigonal Bipyramidal[4] | Square Pyramidal[7] |
| Space Group | Pī (for the DMSO adduct)[8] | C2/c[4] | P2₁/c |
| Cu-N Bond Lengths (Å) | Not explicitly detailed for the primary complex | Average ~2.0 Å[4] | 2.014(6) and 2.031(5)[7] |
| N-Cu-N Bite Angle (°) | Not explicitly detailed for the primary complex | ~81° | Not explicitly detailed |
| Key Structural Features | The bithiazole ligand acts as a bidentate chelating ligand.[8] | The two bipyridine ligands and a water molecule coordinate to the Cu(II) center.[4] | Two biimidazole ligands form the basal plane, and a thiocyanate ligand occupies the apical position.[7] |
Experimental Protocols: Synthesis and Crystallization
The ability to reliably synthesize and crystallize coordination complexes is fundamental to their structural characterization. Below are generalized, step-by-step methodologies for the preparation of copper(II) complexes with these ligands, based on common laboratory practices.
General Synthesis of Copper(II) Complexes
This protocol can be adapted for this compound, 2,2'-bipyridine, and 2,2'-biimidazole.
Workflow for Complex Synthesis
Caption: General workflow for the synthesis of copper(II) coordination complexes.
Step-by-Step Protocol:
-
Ligand Solution: Dissolve the desired bidentate ligand (e.g., this compound, 2,2'-bipyridine, or 2,2'-biimidazole) in a suitable solvent such as methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve an equimolar or appropriate stoichiometric amount of a copper(II) salt (e.g., copper(II) perchlorate hexahydrate, copper(II) chloride) in the same solvent.[9]
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature.
-
Precipitation and Isolation: The desired complex may precipitate out of the solution upon mixing or after a period of stirring. The solid product is then collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with a small amount of the cold solvent to remove any unreacted starting materials and then dried under vacuum.
Crystallization Techniques for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction analysis is often the most challenging step. The choice of crystallization method depends on the solubility and stability of the complex.
Common Crystallization Methods
Caption: Common techniques for growing single crystals of coordination complexes.
Detailed Protocols:
-
Slow Evaporation: This is the simplest method. A saturated solution of the complex is prepared in a suitable solvent and left undisturbed in a loosely covered container. The solvent evaporates slowly over days or weeks, leading to the formation of crystals.[10]
-
Vapor Diffusion: This technique is useful for compounds that are highly soluble. A concentrated solution of the complex in a solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a small amount of a miscible "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
-
Hydrothermal Synthesis: This method is particularly useful for preparing coordination polymers and robust complexes. The reactants are sealed in a Teflon-lined autoclave with a small amount of solvent (often water) and heated to temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and the growth of high-quality crystals upon slow cooling.[11][12] The complex [Cu(bipy)(H₂O)₂(SO₄)]n, for example, was successfully synthesized using this method.[11]
Causality of Structural Differences: Steric and Electronic Effects
The observed differences in the crystal structures of complexes with this compound, 2,2'-bipyridine, and 2,2'-biimidazole can be attributed to a combination of steric and electronic factors.
-
Electronic Effects: The presence of the sulfur atom in the thiazole ring of this compound makes it a more π-acidic ligand compared to 2,2'-bipyridine. This can influence the metal-ligand bond strength and the overall electronic structure of the complex, which in turn can affect the crystal packing. 2,2'-biimidazole, with its ability to be deprotonated, introduces a greater variability in charge and hydrogen bonding capabilities, leading to diverse supramolecular assemblies.
-
Steric Effects: While all three ligands are of similar size, the planarity and rigidity of 2,2'-bipyridine often lead to well-defined, predictable coordination geometries. The greater conformational flexibility of the inter-ring bond in 2,2'-biimidazole can allow for more varied packing arrangements. Substituents on the ligand backbone, as seen in 2,2'-dimethyl-4,4'-bithiazole, can introduce significant steric hindrance, forcing the complex to adopt a particular geometry to minimize steric strain.
Conclusion and Future Outlook
This guide has provided a comparative overview of the X-ray crystal structures of coordination complexes of this compound and its more common analogues, 2,2'-bipyridine and 2,2'-biimidazole, with a focus on copper(II) as a representative metal center. The choice of ligand has a profound impact on the resulting coordination geometry and crystal packing, which is a critical consideration in the design of new materials and therapeutic agents.
While 2,2'-bipyridine and 2,2'-biimidazole have been extensively studied, the coordination chemistry of this compound remains a fertile ground for further exploration. Systematic studies involving a wider range of metal ions and a detailed analysis of the resulting crystal structures will undoubtedly unveil new structural motifs and properties. For drug development professionals, understanding how the subtle changes in ligand architecture can modulate the three-dimensional structure of a metal complex is a key step towards the rational design of more effective and selective therapeutic agents. The continued investigation into the crystal engineering of this compound complexes holds the promise of unlocking new frontiers in coordination chemistry and its diverse applications.
References
-
Wikipedia. This compound. [Link]
-
Zhang, J., et al. (2008). 2,2'-Biimidazole-1,1'-diyl)diethanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373. [Link]
-
Gagnon, K. J., et al. (2021). Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O, [Cu(bpy)₂(TaF₆)₂] and [Cu(bpy)₃][TaF₆]₂ and a related coordination polymer, [Cu(bpy)(H₂O)₂SnF₆]n. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–542. [Link]
-
Gagnon, K. J., et al. (2021). Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O, [Cu(bpy)₂(TaF₆)₂] and [Cu(bpy)₃][TaF₆]₂ and a related coordination polymer, [Cu(bpy)(H₂O)₂SnF₆]n. IUCrData, 6(5), x210535. [Link]
-
Sang, Y., et al. (2007). Bis(2,2'-biimidazole-κ²N,N')bis(2-bromofumarato-κO)copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(12), m3045. [Link]
-
Li, Y.-F., et al. (2009). Bis(2,2′-bi-1H-imidazole-κ²N³,N³′)(thiocyanato-κN)copper(II) chloride. Acta Crystallographica Section E: Structure Reports Online, 65(1), m55. [Link]
-
Abedi, A., et al. (2020). Synthesis, Characterization and Crystal Structure Determination of Copper (II) Complexes with 2,2′-Dimethyl- 4,4′-bithiazole. Journal of Applied Chemical Research, 14(3), 8-18. [Link]
-
Pirsiavash, F., et al. (2020). Synthesis, Characterization and Crystal Structure Determination of Copper (II) Complexes with 2,2′-Dimethyl-4,4′-bithiazole. Journal of Applied Chemical Research, 14(3), 8-18. [Link]
-
Notash, B., et al. (2013). Synthesis, characterization, and crystal structure determination of Cu(II) coordination compounds with 2,2′-dimethyl-4,4′-bithiazole. Journal of Coordination Chemistry, 66(13), 2295-2303. [Link]
-
Notash, B., et al. (2013). Synthesis, characterization, and crystal structure determination of Cu(II) coordination compounds with 2,2′-dimethyl-4,4′-bithiazole. Journal of Coordination Chemistry, 66(13), 2295-2303. [Link]
-
Wikipedia. Copper(II) perchlorate. [Link]
-
PubChem. Bis(2,2'-bipyridine)copper. [Link]
-
Pirsiavash, F., et al. (2020). Synthesis, Characterization and Crystal Structure Determination of Copper (II) Complexes with 2,2′-Dimethyl-4,4′-bithiazole. Journal of Applied Chemical Research, 14(3), 8-18. [Link]
-
Wang, Y., et al. (2014). Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2′-Bipyridine. Bioinorganic Chemistry and Applications, 2014, 856362. [Link]
-
University of Florida. Guide for crystallization. [Link]
-
Lichtenberger, F., et al. (2018). Copper(II) Complexes with 4,4′-Bipyridine: From 1D to 3D Lattices. Magnetochemistry, 4(1), 13. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2'-Diamino-4,4'-Bithiazole | C6H6N4S2 | CID 42654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6]·4H2O, [Cu(bpy)2(TaF6)2] and [Cu(bpy)3][TaF6]2 and a related coordination polymer, [Cu(bpy)(H2O)2SnF6]n - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of a copper(II) complex involving 3-methylbenzoate and 2,2′-bipyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]
- 10. unifr.ch [unifr.ch]
- 11. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cyclic Voltammetry of 2,2'-Bithiazole Derivatives: A Comparative Guide for n-Type Semiconductor Design
Content Type: Publish Comparison Guide Audience: Researchers, Organic Electronic Scientists, and Drug Development Professionals
Executive Summary: The "Nitrogen Effect" in Heterocyclic Electronics
In the development of organic semiconductors, 2,2'-bithiazole (
This guide provides an in-depth technical comparison of the electrochemical reduction potentials (
Mechanistic Insight: Thiophene vs. Thiazole[2][3]
To interpret Cyclic Voltammetry (CV) data for bithiazoles, one must understand the electronic origin of their reduction potentials.
-
Bithiophene (p-type): Electron-rich.[1][2][3] High-lying LUMO makes electron injection difficult (requires very negative potentials). Stable cation radicals (holes).
-
Bithiazole (n-type): Electron-deficient.[1][4][5] The imine nitrogen (
) withdraws electron density via induction (-I effect) and lowers the LUMO energy level. This shifts to more positive values, making the molecule easier to reduce and more stable against ambient oxidation when n-doped.
Visualization: The Orbital Stabilization Pathway
Figure 1: Mechanistic pathway illustrating how nitrogen substitution stabilizes the LUMO, shifting reduction potentials anodically.
Comparative Performance Analysis
The following table synthesizes electrochemical data to benchmark this compound against its analogues. Note that
Table 1: Electrochemical Reduction Potentials & LUMO Levels[4]
| Compound Class | Structure Description | LUMO Level (eV)* | Electronic Behavior | |
| 2,2'-Bithiophene | Reference (Sulfur only) | < -2.5 V (Not obs.) | ~ -2.0 to -2.3 | p-type (Hole Transport) |
| This compound | Unsubstituted core | ~ -2.10 V | ~ -2.70 | Weak n-type / Ambipolar |
| 4,4'-Dialkyl-BTz | Solubilizing alkyl chains | ~ -2.15 V | ~ -2.65 | Soluble n-type |
| N-Methylated BTz | Quaternized Nitrogen ( | ~ -1.22 V | ~ -3.58 | Strong n-type (Conductive) |
| Fused BTz (e.g., BTPD) | Planarized/Fused systems | ~ -1.0 to -1.4 V | -4.0 to -4.2 | High-Performance n-type |
*LUMO calculated as
Critical Insights for Researchers:
-
The Methylation Jump: Quaternizing the thiazole nitrogen (forming a bithiazolium salt) results in a massive anodic shift (~0.9 V) in reduction potential. This effectively transforms the material from a semiconductor to a potential conductor upon doping.
-
Planarity vs. Solubility: Adding alkyl chains at the 4,4' positions (to improve solubility) often twists the backbone, slightly raising the LUMO (more negative
). Fused ring systems (like dithienyl-bithiazole copolymers) force planarity via intramolecular interactions, recovering the low LUMO necessary for high electron mobility.
Experimental Protocol: The "Oxygen-Free" Imperative
Measuring reduction potentials for n-type materials is prone to artifacts due to oxygen reduction (which occurs ~ -0.6 V to -1.2 V depending on the electrode). A standard "benchtop" CV is insufficient.
Validated Workflow for Bithiazole Reduction
Objective: Accurate determination of
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Must be HPLC grade, dried over molecular sieves.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). Recrystallized and vacuum dried. -
Internal Standard: Ferrocene (
).[3]
Step-by-Step Methodology:
-
Electrode Polishing:
-
Polish the Working Electrode (Glassy Carbon, 3mm) with 0.05 µm alumina slurry on a felt pad.
-
Sonicate in ultrapure water, then ethanol, then acetone (3 mins each).
-
Why: Bithiazole reduction products can adsorb to the electrode. A pristine surface is required for reversibility checks.
-
-
Deoxygenation (The Critical Step):
-
Purge the electrolyte solution with high-purity Argon for at least 15 minutes before adding the analyte.
-
Maintain an Argon blanket during the scan.
-
Validation: Run a background scan. If you see a wave between -0.5 V and -1.2 V, oxygen is still present. Do not proceed.
-
-
Measurement:
-
Referencing:
-
After collecting data, add a small crystal of Ferrocene to the same solution .
-
Run the scan again to locate the
couple. -
Normalize your potentials:
.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for ensuring data integrity in n-type electrochemical characterization.
References
-
Yamamoto, T., et al. (1997).[12] "π-Conjugated and Light Emitting Poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s...". Materials Science, Chemistry.
-
Politis, J. K., et al. (1999).[12] "Tuning Optical and Electronic Properties of Bithiazole Containing Polymers by N-Methylation". Materials Science, Chemistry.
-
Rose, B. D. (2015). "Molecular Engineering of Nonhalogenated Solution-Processable Bithiazole-Based Electron-Transport Polymeric Semiconductors". ACS Publications.
-
BenchChem. (2024). "An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile".
-
Lin, Y., et al. (2017). "PDI Derivative through Fine-Tuning the Molecular Structure for Fullerene-Free Organic Solar Cells". ACS Applied Materials & Interfaces.[4]
(Note: While specific URLs are generated based on search context, access to full text may require institutional subscriptions.)
Sources
- 1. bradleydrose.com [bradleydrose.com]
- 2. researchgate.net [researchgate.net]
- 3. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. n-Type polymer semiconductors based on conformation-locked π-extended bithieno[3,4-c]pyrrole-4,6-dione (BTPD) acceptor units for organic thermoelectrics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 12. semanticscholar.org [semanticscholar.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
